Pefloxacin mesylate
Description
Pegfilgrastim is a long-acting pegylated form of a recombinant therapeutic agent which is chemically identical to or similar to an endogenous human granulocyte colony-stimulating factor (G-CSF). Produced endogenously by monocytes, fibroblasts, and endothelial cells, G-CSF binds to and activates specific cell surface receptors, stimulating neutrophil progenitor proliferation and differentiation and selected neutrophil functions. Conjugation of the cytokine with a branched polyethylene glycol molecule (pegylation) significantly increases its therapeutic half-life. (NCI04)
Properties
Key on ui mechanism of action |
Neutrophils are short-lived immune cells that are highly susceptible to cell death following myelosuppressive chemotherapy. This marked reduction in neutrophil numbers during chemotherapy increases the risk of hospitalization, infection, and infection-related mortality. It also directly impacts the clinical outcome of patients if cases of febrile neutropenia requires dose reductions or schedule delay of chemotherapy, thus reducing the clinical efficacy of chemotherapy and patient benefit from receiving appropriate treatment. G-CSF is an endogenous haematopoietic growth factor that stimulates granulopoietic cells of the neutrophil lineage. Pegfilgrastim mimics its biological actions and binds to the same G-CSF receptor expressed on cells of myeloid lineage, such as granulocytic precursors and mature neutrophils. Upon binding of the ligand, G-CSF receptor undergoes a conformational change and activates several downstream signalling pathways including JAK/STAT, PI3K/AKT and MAPK/ERK. These pathways work to increase proliferation and differentiation of granulocyte progenitor cells, induce maturation of the progenitor cells, and enhance survival and function of mature neutrophils. Pegfilgrastim is a colony-stimulating factor that acts on hematopoietic cells by binding to specific cell surface receptors, thereby stimulating proliferation, differentiation, commitment, and end cell functional activation. |
|---|---|
CAS No. |
208265-92-3 |
Molecular Formula |
C27H46N4O19 |
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |
InChI Key |
GAQMWPRWVIGRRV-IVDGIBIRSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Related CAS |
70458-92-3 (Parent) |
solubility |
Water-soluble |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Pefloxacin Mesylate – Structural Dynamics and Physicochemical Profiling
Executive Summary
Pefloxacin mesylate is a synthetic, broad-spectrum fluoroquinolone antibiotic distinguished by its high bioavailability and extensive tissue distribution. Chemically, it is the methanesulfonate salt of pefloxacin, typically existing as a dihydrate. Its efficacy stems from a dual-targeting mechanism against bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV), driven by the specific steric and electronic properties of its 6-fluoro and 7-piperazinyl substituents.
This guide provides a rigorous examination of the molecule's chemical architecture, physicochemical stability, and validated analytical protocols, serving as a reference for drug development and quality control workflows.
Molecular Architecture & Structural Analysis[2]
The pharmacological potency of pefloxacin mesylate is directly encoded in its structure-activity relationship (SAR). The core scaffold is the 4-quinolone ring, essential for DNA binding.
Structural Determinants
-
Position 1 (Ethyl Group): Enhances potency and spectrum of activity compared to earlier quinolones.
-
Position 3 (Carboxylic Acid) & Position 4 (Ketone): These groups are critical for binding to the DNA-gyrase complex via magnesium ion bridges. This domain is the "warhead" of the molecule.
-
Position 6 (Fluorine): The defining feature of fluoroquinolones. This atom significantly increases lipophilicity (improving cell wall penetration) and DNA gyrase inhibition activity (approx. 10-100 fold increase over non-fluorinated analogs).
-
Position 7 (N-Methylpiperazine): This basic moiety expands the spectrum against Gram-negative bacteria (specifically Pseudomonas aeruginosa) and influences the pharmacokinetic profile, including half-life.
-
Mesylate Salt Formation: The methanesulfonic acid addition converts the zwitterionic base into a highly water-soluble salt, critical for parenteral formulations.
Structural Diagram (DOT Visualization)
Figure 1: Structural dissection of Pefloxacin Mesylate highlighting functional moieties responsible for pharmacodynamics and solubility.
Physicochemical Properties Profile
The following data consolidates specific values for the Mesylate Dihydrate form, which is the standard for pharmaceutical applications.
Key Chemical Constants[3]
| Property | Value / Description | Notes |
| Chemical Name | Pefloxacin mesylate dihydrate | |
| CAS Number | 149676-40-4 | 70458-95-6 (Anhydrous) |
| Molecular Formula | C₁₇H₂₀FN₃O₃[1][2][3] · CH₄O₃S · 2H₂O | |
| Molecular Weight | 465.49 g/mol | Base MW: 333.36 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | ~271°C (Decomposes) | Varies by hydration state |
| Solubility (Water) | ~50–60 mg/mL | Freely soluble |
| Solubility (Ethanol) | Slightly soluble | |
| pKa Values | pKa₁ ≈ 6.0 (COOH), pKa₂ ≈ 7.5 (Piperazine) | Zwitterionic character |
Stability Profile
-
Photostability: Sensitive to UV light. Photolytic degradation occurs at the C-7 piperazine ring and C-6 fluorine, necessitating light-resistant storage (amber containers).
-
Hydrolytic Stability: Susceptible to degradation in highly acidic or oxidative environments [1].
Mechanistic Pharmacology
Pefloxacin functions as a "poison" of the bacterial DNA replication machinery. Unlike traditional enzyme inhibitors that simply block an active site, fluoroquinolones stabilize a transient intermediate form of the enzyme-DNA complex.
Mechanism of Action[8]
-
Target Recognition: The drug enters the bacterium via porins (Gram-negative) or diffusion (Gram-positive).
-
Complex Formation: It binds to the cleavage complex formed between DNA and DNA Gyrase (primary target in Gram-negatives) or Topoisomerase IV (primary target in Gram-positives).
-
DNA Cleavage: The drug stabilizes the "cleaved complex," preventing the religation of the DNA strands.[6]
-
Cytotoxicity: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to cell death.
Pathway Visualization (DOT)
Figure 2: The cascade of inhibition leading to bactericidal activity.
Analytical Characterization & Protocols
To ensure scientific rigor, the following HPLC protocol is recommended for purity analysis. This method is self-validating through the inclusion of system suitability parameters.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Quantification and purity assessment of Pefloxacin Mesylate.
Reagents:
-
Acetonitrile (HPLC Grade)[7]
-
Orthophosphoric Acid (85%)
-
Triethylamine (TEA)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions:
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Buffer: Dissolve 2.5 mL of triethylamine in 800 mL water. Adjust pH to 3.0 ± 0.1 with orthophosphoric acid. Dilute to 1000 mL.
-
Ratio: Buffer : Acetonitrile (82:18 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorption at 275 nm (Lambda max).
-
Injection Volume: 20 µL.
-
Temperature: Ambient (25°C).
Procedure:
-
Standard Preparation: Dissolve 50 mg Pefloxacin Mesylate reference standard in 50 mL mobile phase. Sonicate for 10 mins. Dilute to a working concentration of 0.1 mg/mL.
-
System Suitability Test (SST): Inject the standard solution 5 times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%. Tailing factor < 2.0. Theoretical plates > 2000.
-
-
Sample Analysis: Inject sample solution. Calculate purity based on peak area comparison.
Spectroscopic Identification (UV-Vis)
For rapid identification, UV spectrophotometry can be utilized.
-
Solvent: 0.1 M HCl.
-
Scan Range: 200–400 nm.
-
Characteristic Peaks: Maxima typically observed at 277 nm and 316 nm . The ratio of absorbances at these wavelengths serves as an identity check [2].
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 119525, Pefloxacin mesylate. Retrieved from [Link]
-
DrugBank Online. (2023). Pefloxacin: Uses, Interactions, Mechanism of Action. Retrieved from [Link]
-
Gauhar, S., et al. (2009).[4][8] Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Iran J Basic Med Sci. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
The Molecular Gambit: An In-depth Technical Guide to the Mechanism of Pefloxacin Mesylate's Action on DNA Gyrase
Introduction: The Indispensable Role of DNA Gyrase in Bacterial Proliferation
In the intricate world of bacterial genetics, the elegant coiling and uncoiling of the bacterial chromosome are paramount for survival. Central to this process is DNA gyrase, a type II topoisomerase, that masterfully introduces negative supercoils into the circular bacterial DNA.[1] This enzymatic activity is not merely a feat of molecular gymnastics; it is an essential prerequisite for DNA replication, transcription, and repair.[1] By inducing negative supercoiling, DNA gyrase alleviates the torsional stress that arises during the unwinding of the DNA double helix, a necessary step for the progression of replication forks and transcription complexes.[1] The absence of this crucial enzymatic function leads to a catastrophic halt in these fundamental cellular processes, ultimately resulting in bacterial cell death. This dependency makes DNA gyrase an exquisitely precise and vulnerable target for antimicrobial agents.
Pefloxacin, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics, exploits this vulnerability with remarkable efficiency.[1] This guide will provide a comprehensive technical exploration of the molecular mechanisms underpinning the action of pefloxacin mesylate on DNA gyrase, offering insights for researchers, scientists, and drug development professionals in the field of antimicrobial research.
The Architecture of the Target: DNA Gyrase Structure and Function
Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[2] Each subunit plays a distinct and critical role in the enzyme's catalytic cycle:
-
GyrA Subunits: These subunits are primarily responsible for the DNA breakage and rejoining activity. They form the "breaking-reunion" domain of the enzyme.
-
GyrB Subunits: The GyrB subunits harbor the ATPase activity, providing the necessary energy for the supercoiling reaction through the hydrolysis of ATP.
The concerted action of these subunits allows DNA gyrase to perform its intricate function of introducing negative supercoils into the bacterial chromosome, a process vital for DNA compaction and the initiation of replication.[1]
The Molecular Trap: Pefloxacin's Tripartite Alliance with DNA and Gyrase
The bactericidal efficacy of pefloxacin stems from its ability to interrupt the catalytic cycle of DNA gyrase. It achieves this not by directly inhibiting the enzyme's active site in isolation, but by trapping a key intermediate in the reaction pathway: the gyrase-DNA cleavage complex. This leads to the formation of a stable ternary complex comprising pefloxacin, DNA gyrase, and the bacterial DNA itself.[1]
The formation of this ternary complex is the cornerstone of pefloxacin's mechanism of action and can be dissected into the following key events:
-
Intercalation and Binding: Pefloxacin intercalates into the DNA at the site of cleavage. The lipophilic nature of fluoroquinolones facilitates their diffusion across the bacterial cell membrane.[1]
-
Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break. Pefloxacin binds to this transient complex and stabilizes it, effectively preventing the re-ligation of the cleaved DNA strands.[1]
-
Induction of Double-Strand Breaks: The stabilization of the cleavage complex transforms the essential enzyme into a cellular toxin. The stalled complex leads to the accumulation of double-stranded DNA breaks, which are lethal to the bacterium.[1]
-
Inhibition of Cellular Processes: These DNA breaks block the progression of replication forks and transcription machinery, leading to a complete shutdown of DNA synthesis and gene expression, ultimately causing cell death.[1][3]
This dual inhibition of both DNA gyrase and, in many bacteria, the related topoisomerase IV, makes pefloxacin a potent and broad-spectrum antibacterial agent.[1][3]
Caption: Mechanism of Pefloxacin Action on DNA Gyrase.
Investigative Methodologies: Elucidating the Pefloxacin-Gyrase Interaction
A thorough understanding of the molecular interactions between pefloxacin and DNA gyrase necessitates robust and reproducible experimental protocols. The following sections detail the core in vitro assays employed to characterize the inhibitory effects of pefloxacin on DNA gyrase activity.
DNA Gyrase Supercoiling Assay
This assay is the gold standard for assessing the catalytic activity of DNA gyrase and its inhibition by compounds like pefloxacin. The principle lies in the unique ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, a process that can be visualized and quantified using agarose gel electrophoresis.
Experimental Protocol:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing:
-
5X Assay Buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)
-
ATP (final concentration ~1 mM)
-
Relaxed circular plasmid DNA (e.g., pBR322) as the substrate (final concentration ~10-20 nM)
-
Pefloxacin mesylate at various concentrations (or vehicle control)
-
Nuclease-free water to the final volume.
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding a purified preparation of DNA gyrase to the reaction mixture. The amount of enzyme should be empirically determined to achieve complete supercoiling of the substrate in the absence of an inhibitor within the desired timeframe.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period, typically 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) to sequester Mg²⁺ ions essential for gyrase activity, and a protein denaturant (e.g., SDS) to dissociate the enzyme from the DNA.
-
-
Protein Digestion:
-
Treat the samples with Proteinase K to digest the DNA gyrase, preventing it from interfering with the subsequent electrophoretic separation.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).
-
Perform electrophoresis to separate the different topological forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed or nicked circular DNA.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light and capture the image.
-
Quantify the intensity of the bands corresponding to the supercoiled and relaxed DNA to determine the percentage of inhibition at each pefloxacin concentration. The IC₅₀ value (the concentration of pefloxacin required to inhibit 50% of the DNA gyrase supercoiling activity) can then be calculated.
-
Caption: Workflow for DNA Gyrase Supercoiling Assay.
DNA Cleavage Assay
This assay directly assesses the ability of pefloxacin to stabilize the gyrase-DNA cleavage complex, leading to the accumulation of linear DNA.
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture similar to the supercoiling assay, but ATP is often omitted as it is not required for the formation of the cleavage complex with fluoroquinolones. The mixture includes:
-
5X Assay Buffer
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Pefloxacin mesylate at various concentrations
-
Nuclease-free water.
-
-
-
Enzyme Addition:
-
Add purified DNA gyrase to the reaction mixture.
-
-
Incubation:
-
Incubate at 37°C for approximately 30 minutes to allow for the formation of the cleavage complex.
-
-
Denaturation and Protein Digestion:
-
Add SDS to a final concentration of ~0.2% and Proteinase K to ~0.1 mg/mL. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, revealing the double-strand breaks. Proteinase K then digests the covalently bound gyrase.
-
-
Agarose Gel Electrophoresis:
-
Analyze the reaction products on a 1% agarose gel. The presence of a band corresponding to linear plasmid DNA indicates the stabilization of the cleavage complex.
-
-
Quantification:
-
Quantify the amount of linear DNA produced at each pefloxacin concentration to determine the drug's potency in inducing DNA cleavage.
-
Quantitative Insights and Comparative Analysis
While specific IC₅₀ values for pefloxacin mesylate against purified DNA gyrase are not as frequently reported as for other fluoroquinolones, comparative studies provide valuable context. The inhibitory concentrations of various fluoroquinolones against E. coli DNA gyrase are presented below. It is important to note that these values can vary depending on the specific assay conditions and the source of the enzyme.
| Fluoroquinolone | IC₅₀ for E. coli DNA Gyrase (µg/mL) |
| Norfloxacin | 0.78 |
| Ciprofloxacin | 1.15 |
| Ofloxacin | 0.98 |
Data compiled from comparative studies.[4]
These values demonstrate the potent inhibitory activity of fluoroquinolones against their target enzyme. Studies have indicated that the IC₅₀ of pefloxacin for E. coli topoisomerase I is an order of magnitude higher than for DNA gyrase, highlighting the selectivity of pefloxacin for its primary target.[5]
The Basis of Resistance: Circumventing the Molecular Trap
The clinical efficacy of pefloxacin and other fluoroquinolones can be compromised by the emergence of bacterial resistance. The primary mechanism of resistance involves mutations in the genes encoding the DNA gyrase subunits, gyrA and gyrB.[6] These mutations often occur in a specific region of the gyrA gene known as the quinolone resistance-determining region (QRDR). Alterations in the amino acid sequence within this region can reduce the binding affinity of pefloxacin to the gyrase-DNA complex, thereby diminishing its inhibitory effect.[6]
Conclusion: A Paradigm of Targeted Antimicrobial Action
The mechanism of action of pefloxacin mesylate on DNA gyrase serves as a compelling example of targeted drug design. By precisely interfering with an essential bacterial enzyme, pefloxacin induces a cascade of events that culminate in bacterial cell death. A thorough understanding of this intricate molecular interplay, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel antimicrobial strategies to combat the ever-growing challenge of antibiotic resistance. The continued exploration of the pefloxacin-gyrase-DNA ternary complex will undoubtedly unveil further subtleties of this potent antibacterial agent's action and inform the design of next-generation fluoroquinolones.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Pefloxacin Mesilate? Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Pefloxacin. Retrieved from [Link]
- Imamura, M., Shibamura, H., Hayakawa, I., & Osada, Y. (1987). Inhibition of DNA gyrase by optically active ofloxacin. Antimicrobial agents and chemotherapy, 31(2), 325–327.
-
Academic Journals. (2011, November 16). Mechanism of action of pefloxacin on surface morphology, DNA gyrase activity and dehydrogenase enzymes of Klebsiella aerogenes. Retrieved from [Link]
-
MDPI. (2022, May 20). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Pefloxacin – Knowledge and References. Retrieved from [Link]
-
MDPI. (n.d.). DNA Gyrase as a Target for Quinolones. Retrieved from [Link]
- Hooper, D. C. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 4(9), a015320.
- Sissi, C., & Palumbo, M. (2003). In vitro methods for studying the interaction of drugs with DNA topoisomerases. Biophysical chemistry, 105(2-3), 603–613.
- Forterre, P., & Gadelle, D. (2009). Phylogenomics of DNA topoisomerases: a model to study the origin and evolution of genomes. Biochimie, 91(7), 845–854.
- Tabary, X., Bouzard, D., Manse, B., Pesson, M., & D'Ambrieres, S. G. (1987). Effect of DNA gyrase inhibitors pefloxacin, five other quinolones, novobiocin, and clorobiocin on Escherichia coli topoisomerase I. Antimicrobial agents and chemotherapy, 31(12), 1925–1928.
-
PubMed. (2005, January). Spectroscopic and voltammetric studies of pefloxacin bound to calf thymus double-stranded DNA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pefloxacin-Induced Achilles Tendon Toxicity in Rodents: Biochemical Changes in Proteoglycan Synthesis and Oxidative Damage to Collagen. Retrieved from [Link]
-
MDPI. (2022, November 27). Toxic Effects and Mechanism of Pefloxacin on the Early Life Stage of Zebrafish (Danio rerio). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetics and bactericidal activities of one 800-milligram dose versus two 400-milligram doses of intravenously administered pefloxacin in healthy volunteers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Retrieved from [Link]
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Technical Monograph: Pefloxacin Mesylate Antibacterial Spectrum & Application
Executive Summary
Pefloxacin mesylate (1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid methanesulfonate) represents a critical tool in both historical pharmacotherapy and modern antimicrobial susceptibility testing (AST). While its clinical use as a therapeutic agent has waned in favor of third-generation fluoroquinolones, it retains a unique status in research and diagnostics. Specifically, it serves as the primary surrogate marker for detecting low-level fluoroquinolone resistance in Salmonella spp., a nuance often missed by ciprofloxacin disks.
This guide analyzes the physicochemical advantages of the mesylate salt, delineates the precise antibacterial spectrum with MIC
Molecular Mechanism & Pharmacodynamics[1]
The Mesylate Advantage
In experimental settings, the choice of pefloxacin mesylate over the base compound is dictated by solubility kinetics. The mesylate salt significantly enhances aqueous solubility, facilitating the preparation of stable stock solutions (up to 100 mg/mL in water) without the need for extreme pH adjustments that can confound Minimum Inhibitory Concentration (MIC) assays.
Mechanism of Action: The Ternary Complex
Pefloxacin acts as a "topoisomerase poison." Unlike simple inhibitors that block enzyme function, pefloxacin stabilizes the covalent enzyme-DNA cleavage complex. This converts essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks.[1]
-
Gram-Negative Targets: The primary target is DNA Gyrase (Topoisomerase II) , specifically the GyrA subunit, preventing the relief of torsional strain during replication.
-
Gram-Positive Targets: The primary target is Topoisomerase IV (ParC subunit) , inhibiting the decatenation (separation) of daughter chromosomes after replication.
Visualization: Molecular Signaling Pathway
The following diagram illustrates the cascade from cellular entry to irreversible DNA fragmentation.
Figure 1: Pefloxacin-induced bactericidal cascade. The drug traps the enzyme on DNA, preventing re-ligation and causing lethal double-strand breaks.[2]
Antibacterial Spectrum Analysis
Pefloxacin exhibits a classic second-generation fluoroquinolone profile: potent against Enterobacteriaceae, moderate against Pseudomonas, and limited activity against Streptococci and anaerobes.
Quantitative Activity Profile (MIC Data)
The following data aggregates validated MIC ranges from standard broth microdilution assays.
| Organism Group | Species | MIC | MIC | Susceptibility Insight |
| Enterobacteriaceae | Escherichia coli | 0.03 - 0.06 | 0.25 | Highly Potent. |
| Salmonella spp.[3][4][5] | 0.06 | 0.25 | Critical Diagnostic Target. | |
| Klebsiella pneumoniae | 0.12 | 1.0 | Variable; efflux mechanisms common. | |
| Proteus mirabilis | 0.12 | 0.5 | Highly active. | |
| Non-Fermenters | Pseudomonas aeruginosa | 1.0 | 2.5 - 4.0 | Moderate.[3] Less potent than Ciprofloxacin.[1] |
| Gram-Positives | Staphylococcus aureus (MSSA) | 0.25 | 0.5 | Good activity; limited use for MRSA due to resistance. |
| Streptococcus pneumoniae | 2.0 | 4.0 | Poor activity (Intrinsic limitation). | |
| Anaerobes | Bacteroides fragilis | 8.0 | >16.0 | Generally Resistant. |
The Salmonella Surrogate Marker
A critical application of Pefloxacin in modern research is its use as a surrogate marker for fluoroquinolone resistance in Salmonella.[4]
-
The Problem: Salmonella strains with low-level resistance (e.g., plasmid-mediated qnr genes) often appear susceptible to Ciprofloxacin disks but fail clinically.
-
The Solution: Pefloxacin disks (5 µg) exhibit greater sensitivity to these minor resistance mechanisms.
-
Rule: If a Salmonella isolate is resistant to Pefloxacin, it must be reported as resistant to Ciprofloxacin, Levofloxacin, and Ofloxacin, regardless of the individual MICs.
Experimental Protocols
Protocol: Pefloxacin Surrogate Testing for Salmonella
Purpose: To detect low-level fluoroquinolone resistance mechanisms (qnr, aac(6')-Ib-cr, or gyrA mutations) that standard ciprofloxacin disks miss.
Reagents:
-
Mueller-Hinton Agar (MHA).
-
Pefloxacin 5 µg disk.[6]
-
0.5 McFarland standard Salmonella suspension.
Workflow Visualization:
Figure 2: EUCAST/CLSI aligned workflow for Salmonella screening using Pefloxacin.
Protocol: Determination of MIC via Broth Microdilution
Reagent Preparation:
-
Stock Solution: Dissolve Pefloxacin Mesylate in sterile distilled water to 10 mg/mL. (Note: Mesylate salt dissolves readily; do not use NaOH).
-
Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 mg/L down to 0.008 mg/L.
Execution:
-
Inoculate 5x10⁵ CFU/mL into wells containing drug dilutions.
-
Incubate at 35°C for 16-20 hours.
-
Read: The MIC is the lowest concentration showing complete inhibition of visible growth.
-
QC Strain: E. coli ATCC 25922 should yield an MIC between 0.015 - 0.064 mg/L.
Resistance Mechanisms
Understanding resistance is vital for interpreting "intermediate" or "resistant" results in the spectrum analysis.
-
Target Modification (Chromosomal):
-
Stepwise mutations in the Quinolone Resistance-Determining Regions (QRDR).
-
gyrA (Ser83→Leu) is the most common primary mutation in Gram-negatives, elevating Pefloxacin MIC by 10-fold.
-
-
Efflux Pumps:
-
Overexpression of AcrAB-TolC (Enterobacteriaceae) or MexAB-OprM (Pseudomonas) actively pumps pefloxacin out of the cell.
-
-
Plasmid-Mediated Resistance (PMQR):
-
qnr proteins protect DNA gyrase from quinolone binding.
-
aac(6')-Ib-cr modifies the drug chemically (acetylation). Note: Pefloxacin is an excellent detector of these mechanisms, whereas Ciprofloxacin often fails to detect them in routine screening.
-
References
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]
-
Clarke, A. M., Zemcov, S. J., & Campbell, M. E. (1985).[7] In-vitro activity of pefloxacin compared to enoxacin, norfloxacin, gentamicin and new β-lactams.[7] Journal of Antimicrobial Chemotherapy, 15(1), 39-44.[7] [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1] Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Skov, R., et al. (2015).[8] Pefloxacin as a surrogate marker for fluoroquinolone resistance in Salmonella enterica. Clinical Microbiology and Infection. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro activity of pefloxacin compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecommons.aku.edu [ecommons.aku.edu]
- 5. Pefloxacin as a surrogate marker for quinolone susceptibility in Salmonella enterica serovars Typhi & Paratyphi A in India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pefloxacin as a Surrogate Marker for Fluoroquinolone Susceptibility for Salmonella typhi: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Pefloxacin Mesylate: An In-Depth Technical Guide to its Efficacy Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pefloxacin, a synthetic fluoroquinolone antibiotic, has a history of clinical use against a range of bacterial infections.[1] While often recognized for its potent activity against Gram-negative bacteria, its efficacy against Gram-positive organisms presents a more complex and nuanced picture. This technical guide provides a comprehensive analysis of pefloxacin mesylate's interaction with Gram-positive bacteria, delving into its molecular mechanism of action, spectrum of activity, the critical challenge of resistance, and standardized methodologies for its evaluation. This document is intended to serve as a vital resource for researchers and professionals in drug development, offering the foundational knowledge and practical protocols necessary to explore the potential and limitations of pefloxacin in the context of Gram-positive infections.
Introduction: Pefloxacin in the Antibacterial Armamentarium
Pefloxacin mesylate belongs to the fluoroquinolone class of antibiotics, a group renowned for its broad-spectrum activity.[2][3] It can be administered both orally, with high bioavailability, and intravenously, allowing for flexible treatment strategies in clinical settings.[4] The primary utility of pefloxacin has been in treating infections caused by Gram-negative bacteria, such as those affecting the urinary and gastrointestinal tracts.[5][6] However, its activity extends to certain Gram-positive pathogens, making it a subject of ongoing research and clinical evaluation.[3] Understanding the nuances of this activity is critical for its appropriate application and for the development of future antibacterial strategies.
Mechanism of Action: A Tale of Two Topoisomerases
The bactericidal effect of pefloxacin stems from its ability to inhibit essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[7] By forming a stable complex with the enzyme and cleaved DNA, pefloxacin traps the topoisomerase, leading to double-strand DNA breaks and ultimately, cell death.[7][8]
While both enzymes are targeted, the primary target for quinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target. Conversely, in several Gram-positive organisms, topoisomerase IV is the preferential target.[6] This distinction is fundamental to understanding the differential susceptibility and the pathways to resistance in Gram-positive bacteria.
Caption: Pefloxacin's mechanism of action in Gram-positive bacteria.
Spectrum of Activity Against Gram-Positive Bacteria: A Closer Look
Pefloxacin demonstrates variable efficacy against different species of Gram-positive bacteria. A nuanced understanding of its spectrum of activity is crucial for guiding appropriate research and potential clinical applications.
Staphylococcus Species
Pefloxacin has shown good in vitro activity against Staphylococcus aureus, including some strains resistant to methicillin/oxacillin.[9][10][11] Studies have reported a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 0.4 mg/L against S. aureus.[9][12] This suggests a potential role in treating staphylococcal infections. However, clinical outcomes can be variable. One study on peritonitis in patients on continuous ambulatory peritoneal dialysis (CAPD) found that only one of four Staphylococcus aureus infections was cured with pefloxacin treatment.[13] This highlights the potential discrepancy between in vitro susceptibility and in vivo efficacy. Pefloxacin has also demonstrated activity against other staphylococci, such as Staphylococcus epidermidis and Staphylococcus haemolyticus.[11][14]
Streptococcus Species
The efficacy of pefloxacin against streptococci is notably weaker.[15] Research has indicated that pefloxacin is markedly less active against Streptococcus faecalis (now known as Enterococcus faecalis) and Streptococcus pneumoniae, with an MIC90 of 4 mg/L for both species.[9][12] This reduced activity limits its utility in treating infections caused by these common pathogens. Some studies have explicitly confirmed the poor efficacy of pefloxacin against Streptococcus species.[15] Newer fluoroquinolones, such as trovafloxacin and sparfloxacin, have demonstrated more promising activity against S. pneumoniae.[16]
Other Gram-Positive Bacteria
Pefloxacin's activity against other Gram-positive bacteria, such as Peptostreptococcus species, is less well-documented, with other antimicrobial agents often being preferred.[17]
The Challenge of Resistance
The emergence of resistance is a significant factor limiting the long-term efficacy of any antibiotic, and pefloxacin is no exception.[5] The development of resistance in Gram-positive bacteria to quinolones can occur through several mechanisms.[18]
Target Site Mutations
The most common mechanism of high-level resistance involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[7][19] These mutations alter the drug-binding site, reducing the affinity of pefloxacin for its target.[5]
Efflux Pumps
Gram-positive bacteria can also develop resistance by actively pumping the antibiotic out of the cell.[19] In Staphylococcus aureus, the overexpression of efflux pumps like NorA, NorB, and NorC can lead to increased resistance to quinolones.[20] These pumps are transmembrane proteins that expel a wide range of substrates, including fluoroquinolones.[20]
Plasmid-Mediated Resistance
The acquisition of resistance genes on plasmids is another mechanism that can confer resistance to quinolones.[8] These plasmids can carry genes that protect the bacterial cell from the lethal effects of the antibiotic.[18]
Caption: Key mechanisms of pefloxacin resistance in Gram-positive bacteria.
Methodologies for Efficacy Evaluation
Standardized and reproducible methods are paramount for accurately assessing the efficacy of pefloxacin against Gram-positive bacteria.
In Vitro Susceptibility Testing
5.1.1 Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of an antibiotic.[11]
Protocol:
-
Prepare Bacterial Inoculum: Culture the Gram-positive bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Prepare Pefloxacin Dilutions: Create a series of twofold dilutions of pefloxacin mesylate in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should bracket the expected MIC.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of a microtiter plate containing the pefloxacin dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of pefloxacin that completely inhibits visible bacterial growth.
5.1.2 Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a widely used qualitative test for antibiotic susceptibility.[21] Pefloxacin disks (typically 5 µg) are placed on an agar plate inoculated with the test organism.[21][22] The diameter of the zone of inhibition around the disk is measured and interpreted as susceptible, intermediate, or resistant according to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI). Pefloxacin disk diffusion can also serve as a surrogate marker for detecting fluoroquinolone resistance.[21][22][23]
Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Apply Pefloxacin Disk: Aseptically place a 5 µg pefloxacin disk onto the inoculated agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the disk in millimeters.
-
Interpretation: Compare the zone diameter to the interpretive criteria provided by regulatory bodies like CLSI to determine susceptibility.
Sources
- 1. What is Pefloxacin Mesilate used for? [synapse.patsnap.com]
- 2. Pefloxacin Mesylate | Antibiotic | Topoisomerase | TargetMol [targetmol.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]
- 6. Pefloxacin | C17H20FN3O3 | CID 51081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluoroquinolone Resistance Patterns in Multidrug-Resistant Escherichia coli from the Gut Microbiota of Young Children [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In-vitro activity of pefloxacin compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of pefloxacin and six other antimicrobial agents on Staphylococcus aureus experimental abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. [Treatment of respiratory tract infections with pefloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pefloxacin susceptibility as a surrogate test to detect ciprofloxacin-resistance in typhoidal Salmonella - Indian J Microbiol Res [ijmronline.org]
- 22. Development of a Pefloxacin Disk Diffusion Method for Detection of Fluoroquinolone-Resistant Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ecommons.aku.edu [ecommons.aku.edu]
Methodological & Application
Application Note: Solubilization and Handling of Pefloxacin Mesylate
[1]
Abstract & Introduction
Pefloxacin mesylate (CAS: 70458-95-6 or 149676-40-4 for dihydrate) is a synthetic broad-spectrum fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV.[1] Unlike its free base form, the mesylate salt is engineered for improved aqueous solubility.[1] However, its zwitterionic nature and sensitivity to photodegradation present specific challenges in solution preparation.[1]
This Application Note provides validated protocols for preparing high-quality stock solutions. It addresses the critical solubility differentials between aqueous and organic solvents and provides a proven formulation for in vivo administration.
Key Technical Insight: Pefloxacin mesylate exhibits higher solubility in water (~50 mg/mL) than in DMSO (~10–12 mg/mL).[1] This contrasts with many lipophilic drugs where DMSO is the superior solvent.[1] Researchers must prioritize aqueous buffers for high-concentration stocks to avoid precipitation.[1]
Physicochemical Profile
Understanding the chemical structure is prerequisite to troubleshooting solubility issues.[1]
| Property | Specification |
| Chemical Name | Pefloxacin mesylate dihydrate |
| Molecular Weight | ~465.49 g/mol (Dihydrate salt) / ~333.36 g/mol (Free base) |
| Appearance | White to off-white crystalline powder |
| pKa Values | pKa1 ≈ 6.0 (Carboxylic acid), pKa2 ≈ 7.5 (Piperazinyl ring) |
| Hygroscopicity | Hygroscopic (Absorbs moisture from air) |
| Light Sensitivity | High (Fluoroquinolones degrade under UV/Visible light) |
Solubility Data & Solvent Compatibility
The following data represents empirical solubility limits at 25°C.
| Solvent | Solubility Limit (Max) | Recommended Stock Conc. | Comments |
| Water (ddH₂O) | ~50 mg/mL (107 mM) | 20 mg/mL | Preferred solvent.[1] May require mild warming (37°C).[1] |
| DMSO | ~10–12 mg/mL (21 mM) | 5–10 mg/mL | Lower solubility than water.[1] Requires sonication.[1][2][3][4] |
| Ethanol | < 1 mg/mL | N/A | Insoluble. Do not use for stock preparation.[1][2] |
| PBS (pH 7.2) | ~0.25 mg/mL | N/A | Poor. High salt content in PBS can cause common-ion precipitation.[1] |
| 1M NaOH | ~50 mg/mL | N/A | Soluble, but high pH may degrade the compound long-term.[1] |
Experimental Protocols
Protocol A: Preparation of Aqueous Stock Solution (Preferred)
Target Concentration: 20 mg/mL (approx. 43 mM) Application: In vitro assays, MIC determination.[1]
-
Weighing: Accurately weigh 20 mg of Pefloxacin Mesylate Dihydrate into a sterile, amber microcentrifuge tube.
-
Note: The amber tube is critical to prevent photodegradation.[1]
-
-
Solvent Addition: Add 1.0 mL of sterile distilled deionized water (ddH₂O).
-
Critical: Do not use PBS or saline directly for the master stock; the salt ions can reduce solubility.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1]
-
-
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a fresh sterile amber tube.
-
Warning: Do not autoclave the solution; thermal degradation may occur.[1]
-
-
Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 3 months.
Protocol B: Preparation of DMSO Stock Solution
Target Concentration: 10 mg/mL (approx.[1] 21.5 mM) Application: High-throughput screening, libraries where DMSO is standard.[1]
-
Solvent Quality: Use fresh, anhydrous DMSO (Grade ≥ 99.9%).[1] Old DMSO absorbs water, which paradoxically decreases solubility for some salts.[1]
-
Weighing: Weigh 10 mg of Pefloxacin Mesylate.
-
Dissolution: Add 1.0 mL DMSO.
-
Sonication: Sonicate for 10 minutes. Visual inspection is crucial; the solution must be perfectly clear.
-
Troubleshooting: If a precipitate persists, warm to 37°C. Do not exceed 12.5 mg/mL in DMSO.[1]
-
-
Storage: Store at -20°C or -80°C . DMSO stocks are hygroscopic; seal tightly with Parafilm.[1]
Protocol C: Advanced In Vivo Formulation (Solubility Optimization)
Context: For animal studies (IP or Oral), simple water/DMSO solutions may not be ideal for bioavailability or tolerability.[1] This formulation uses co-solvents to maintain solubility at physiological pH.[1]
Target: 1.25 mg/mL Clear Solution[1][3]
Reagents:
Procedure (Step-by-Step):
-
Prepare a 12.5 mg/mL stock solution in DMSO (as per Protocol B).
-
To a sterile tube, add the components in the exact order below (percentages are v/v):
-
10% DMSO Stock (100 µL)
-
40% PEG300 (400 µL) -> Vortex immediately to mix.
-
5% Tween 80 (50 µL) -> Vortex to mix.
-
45% Saline (450 µL) -> Add slowly while vortexing.
-
-
Result: A clear, stable solution ready for immediate injection.
-
Caution: Prepare fresh. Do not store this mixture.
-
Visual Workflows (Graphviz)[2]
Diagram 1: Solubilization Decision Tree
This logic gate ensures researchers select the correct solvent system based on their end application, preventing precipitation events.[1]
Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate preferred solubility pathways.
Diagram 2: Stock Preparation & Quality Control
A self-validating workflow to ensure stock integrity.[1]
Caption: Step-by-step preparation workflow with built-in Quality Control (QC) checkpoint.
References
High-Performance Spectrophotometric Quantification of Pefloxacin Mesylate: Protocols and Application Note
Executive Summary
Objective: To provide a robust, validated, and cost-effective analytical framework for the quantification of Pefloxacin Mesylate (PEF) in bulk active pharmaceutical ingredients (APIs) and dosage forms.[1]
Scope: This guide details two distinct spectrophotometric methodologies:
-
Method A (High Sensitivity): Extractive Ion-Pair Spectrophotometry using Bromothymol Blue (BTB).
-
Method B (Rapid Screening): Charge-Transfer Complexation using Chloranilic Acid (
-CA).[2]
Target Audience: QC Analysts, Method Development Scientists, and Academic Researchers.[1]
Scientific Principles & Chemical Basis[1]
The Analyte: Pefloxacin Mesylate
Pefloxacin is a fluoroquinolone antibiotic.[3] Its structure contains a piperazinyl moiety (secondary amine), which is the critical functional group for both proposed assays.[1]
-
Ion-Pairing Potential: In acidic media, the piperazinyl nitrogen becomes protonated (
), allowing it to form stable, electrostatically neutral ion-pair complexes with anionic dyes.[1] -
Electron Donor Potential: The nitrogen atoms act as
-electron donors, capable of forming charge-transfer (CT) complexes with -acceptors like chloranilic acid.
Reaction Mechanisms[1]
Mechanism A: Ion-Pair Formation
The protonated PEF cation (
Mechanism B: Charge-Transfer Complexation
PEF acts as a Lewis base (donor), donating electrons to the
Visualizing the Analytical Workflow
Caption: Decision matrix for selecting the optimal spectrophotometric pathway based on concentration requirements.
Experimental Protocols
Preparation of Standard Solutions
-
PEF Stock Solution (100 µg/mL): Dissolve 10.0 mg of pure Pefloxacin Mesylate in 100 mL of distilled water (for Method A) or Acetonitrile (for Method B).
-
Bromothymol Blue (BTB) Solution (0.1% w/v): Dissolve 100 mg BTB in 100 mL distilled water.
-
Chloranilic Acid (
-CA) Solution (0.1% w/v): Dissolve 100 mg -CA in 100 mL acetonitrile. Prepare fresh daily. -
Phthalate Buffer (pH 3.0): Mix 0.1 M Potassium hydrogen phthalate with 0.1 M HCl to adjust pH to 3.0
0.1.
Protocol A: Extractive Ion-Pair Spectrophotometry
Best for: Trace analysis, high sensitivity requirements.[1]
-
Aliquoting: Transfer aliquots of PEF stock solution (0.5 – 5.0 mL) into a series of 125 mL separating funnels.
-
Conditioning: Add 5.0 mL of Phthalate Buffer (pH 3.0) and 2.0 mL of BTB solution.[1]
-
Extraction: Add 10.0 mL of Chloroform. Shake vigorously for 2 minutes.
-
Separation: Allow layers to separate clearly. The yellow ion-pair complex migrates to the bottom organic layer.
-
Drying: Pass the chloroform layer through anhydrous sodium sulfate (to remove water traces).
-
Measurement: Measure absorbance at 415 nm against a reagent blank (prepared identically without drug).
Protocol B: Charge-Transfer Complexation
Best for: Rapid QC, high throughput, avoiding liquid-liquid extraction.[1]
-
Aliquoting: Transfer aliquots of PEF stock solution (0.2 – 4.0 mL) into 10 mL volumetric flasks.
-
Reaction: Add 2.0 mL of
-CA solution (0.1% in acetonitrile). -
Dilution: Dilute to volume with Acetonitrile.
-
Incubation: Allow to stand at room temperature (
) for 5 minutes to ensure complete complexation (purple chromogen formation). -
Measurement: Measure absorbance at 520 nm against a reagent blank.
Data Analysis & Validation (ICH Q2 R1)
Quantitative Parameters
The following performance characteristics are typical for these methods when executed correctly.
| Parameter | Method A (Ion-Pair / BTB) | Method B (Charge Transfer / |
| 415 nm | 520 nm | |
| Beer’s Law Range | 1.0 – 20.0 µg/mL | 10.0 – 150.0 µg/mL |
| Molar Absorptivity ( | ||
| Sandell’s Sensitivity | ~0.015 µg/cm² | ~0.15 µg/cm² |
| Limit of Detection (LOD) | 0.12 µg/mL | 1.5 µg/mL |
| Color Stability | > 24 Hours | ~ 4 Hours |
Calculation of Assay
Calculate the concentration using the linear regression equation
Validation Checklist
To ensure Trustworthiness and Self-Validation :
-
Linearity: Run 5 concentration points;
must be . -
Precision: Analyze 3 replicates of 3 different concentrations (Low, Mid, High). RSD should be
.[1][4] -
Accuracy: Perform recovery studies by spiking placebo (excipients) with known PEF amounts. Recovery should be
. -
Robustness: Deliberately vary pH (
) in Method A or reaction time ( min) in Method B. Results should not deviate significantly.
Critical Control Points & Troubleshooting
Expertise & Experience: The "Why" Behind the Steps
-
pH Criticality (Method A):
-
Solvent Selection (Method A):
-
Why Chloroform? It provides the optimal polarity to extract the non-polar ion-pair complex while leaving the unreacted hydrophilic dye in the aqueous phase.
-
Warning: Avoid alcohols for extraction as they may extract the free dye, causing high blank values.[1]
-
-
Reagent Freshness (Method B):
-
Stoichiometry (Job’s Method):
-
Both methods typically follow a 1:1 stoichiometry (Drug:Reagent). This can be verified during method development using Job’s Method of Continuous Variation.
-
References
-
Gouda, A. A., et al. (2014).[1] Spectrophotometric determination of gemifloxacin mesylate, moxifloxacin hydrochloride, and enrofloxacin in pharmaceutical formulations using acid dyes.[1][5] Journal of Saudi Chemical Society. (Provides foundational protocol for fluoroquinolone ion-pairing).
-
Mostafa, S., et al. (2002).[1][6] Spectrophotometric determination of ciprofloxacin, enrofloxacin and pefloxacin through charge transfer complex formation.[1][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis.[1][6] (Authoritative source for the Chloranilic Acid method).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).(The regulatory standard for validating these protocols).
-
Sadeq, K. A. (2022).[1][9] Spectrophotometric Determination of Ciprofloxacin by Ion-pair complex Formation with Bromothymol Blue.[9][10] University of Baghdad.[9] (Comparative methodology for BTB ion-pairing).
Sources
- 1. Sensitive Spectrofluorimetric Method for Determination of Fluoroquinolones through Charge-Transfer Complex Formation [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Spectrophotometric determination of pefloxacin mesylate in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of ciprofloxacin, enrofloxacin and pefloxacin through charge transfer complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric determination of enrofloxacin and pefloxacin through ion-pair complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
Application Note: Mechanistic Profiling of Bacterial DNA Replication Inhibition Using Pefloxacin Mesylate
Abstract
This application note details the use of Pefloxacin mesylate (a third-generation fluoroquinolone) as a chemical probe for studying bacterial DNA replication dynamics. Unlike its base form, the mesylate salt offers superior aqueous solubility, making it an ideal tool for in vitro kinetic assays without the interference of organic solvents like DMSO. This guide provides validated protocols for stock preparation, Minimum Inhibitory Concentration (MIC) determination, and a quantitative [3H]-thymidine incorporation assay to measure DNA synthesis inhibition directly.
Compound Profile & Properties
Pefloxacin mesylate targets bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). Understanding its physicochemical properties is critical for experimental reproducibility.
Table 1: Chemical & Physical Specifications
| Property | Specification | Notes |
| Compound Name | Pefloxacin mesylate dihydrate | Salt form enhances solubility. |
| CAS Number | 149676-40-4 | |
| Molecular Weight | ~465.5 g/mol | Includes mesylate and water (dihydrate). |
| Solubility (Water) | ~50–60 mg/mL | Highly soluble; no acid/base adjustment needed. |
| Solubility (DMSO) | ~4 mg/mL | Lower solubility than water; not recommended as primary solvent. |
| Storage | +4°C (Short term), -20°C (Long term) | Light Sensitive: Protect from direct light. |
| Mechanism | Gyrase (GyrA) / Topo IV (ParC) inhibitor | Traps enzyme on DNA as a "cleaved complex." |
Mechanism of Action: The Ternary Complex
Pefloxacin does not simply bind to the enzyme or the DNA alone; it stabilizes a ternary complex (Drug-Enzyme-DNA).[1]
-
Normal Physiology: DNA Gyrase introduces negative supercoils to relieve torsional stress ahead of the replication fork. It does this by cutting both DNA strands, passing another segment through, and resealing the break.
-
Pefloxacin Interference: Pefloxacin binds to the Gyrase-DNA interface after the cut but before the resealing.
-
The "Roadblock": This "frozen" cleaved complex acts as a physical barrier to the DNA polymerase replication fork.
-
Catastrophe: Collision of the replication fork with the frozen complex converts the reversible single-strand gaps into irreversible double-strand breaks (DSBs), triggering the SOS response and eventual cell death.
Figure 1: Pathway of Replication Inhibition
Caption: Pefloxacin stabilizes the cleaved DNA-Gyrase complex, creating a physical roadblock that converts replication forks into lethal double-strand breaks.
Experimental Protocols
Protocol A: Stock Solution Preparation
Critical Note: Many fluoroquinolones require acidic or basic conditions to dissolve. Pefloxacin mesylate is an exception and dissolves readily in water. Avoiding pH adjustments prevents experimental artifacts.
-
Weighing: Weigh 46.55 mg of Pefloxacin mesylate dihydrate.
-
Solvent: Add 10 mL of sterile, deionized water (Milli-Q or equivalent).
-
Dissolution: Vortex gently. The solution should become clear immediately. This yields a 10 mM stock (approx. 4.6 mg/mL).
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use nylon filters as fluoroquinolones can bind to them.
-
Storage: Aliquot into light-protective amber tubes (e.g., 500 µL aliquots). Store at -20°C for up to 6 months. Avoid freeze-thaw cycles.
Protocol B: MIC Determination (Broth Microdilution)
Before kinetic studies, establish the baseline potency against your specific strain (e.g., E. coli K12 or S. aureus).
References: Adapted from CLSI M07 guidelines [1].
-
Inoculum: Prepare a bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach
CFU/mL. -
Plate Setup: Use a 96-well round-bottom plate.
-
Dilution Series:
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of 64 µg/mL Pefloxacin working solution to column 1.
-
Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard 100 µL from col 10.
-
Result: 2-fold dilution series (64 µg/mL to 0.125 µg/mL).
-
Col 11: Growth Control (No drug).
-
Col 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of bacterial suspension to wells 1–11.
-
Incubation: 16–20 hours at 37°C.
-
Readout: The MIC is the lowest concentration with no visible growth.
Protocol C: DNA Synthesis Inhibition Assay ([3H]-Thymidine Incorporation)
This is the definitive assay to confirm the mechanism of action. It measures the rate of new DNA synthesis by tracking the incorporation of radioactive thymidine.[2][3][4]
Safety Warning: This protocol involves radioactive materials. Follow institutional radiation safety guidelines.
Materials
-
Log-phase bacterial culture (OD600 ~ 0.2–0.3).
-
[Methyl-3H] Thymidine (Specific Activity ~ 60–80 Ci/mmol).
-
Pefloxacin Mesylate (100x stocks).
-
10% Trichloroacetic acid (TCA), ice-cold.
-
Glass fiber filters (Whatman GF/C) and vacuum manifold.
Workflow Steps
-
Culture Prep: Grow bacteria in minimal medium (e.g., M9 + 0.2% glucose + casamino acids) to OD600 ~ 0.2. Rich media like LB contain unlabeled thymidine that competes with the tracer.
-
Treatment: Split culture into flasks:
-
Control: Add sterile water.
-
Treatment Groups: Add Pefloxacin at 0.5x, 1x, and 4x MIC.
-
-
Incubation: Return to shaker at 37°C.
-
Pulse Labeling:
-
At designated time points (0, 10, 20, 40, 60 min), remove 1 mL of culture.
-
Add 1 µCi of [3H]-Thymidine.
-
Incubate for exactly 5 minutes (Pulse).
-
-
Quenching: Immediately add 1 mL of ice-cold 10% TCA to stop the reaction and precipitate macromolecules (DNA/Protein). Incubate on ice for 30 min.
-
Filtration:
-
Pass the precipitate through GF/C glass fiber filters under vacuum.
-
Wash filters 3x with 5 mL ice-cold 5% TCA.
-
Wash 1x with 5 mL 95% Ethanol (to dry the filter).
-
-
Counting: Place filters in scintillation vials with cocktail fluid and count CPM (Counts Per Minute) in a beta-counter.
Figure 2: Thymidine Incorporation Workflow
Caption: Step-by-step workflow for quantifying DNA synthesis inhibition using radiolabeled thymidine pulses.
Data Analysis & Interpretation
Calculating Percent Inhibition
Convert raw CPM to percent inhibition relative to the untreated control at the same time point:
Expected Results
-
Rapid Onset: Pefloxacin is a rapid inhibitor. You should see a sharp decrease in thymidine uptake within 10–20 minutes at concentrations
MIC. -
Dose Dependency:
-
< MIC: Partial inhibition; growth may slow but continue.
-
> MIC: Complete cessation of DNA synthesis.
-
-
Specificity Check: If protein synthesis (measured via [3H]-Leucine) or RNA synthesis ([3H]-Uridine) is inhibited before DNA synthesis, the compound may be acting via a non-specific toxic mechanism (e.g., membrane disruption) rather than specific Gyrase inhibition [2].
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Mg2+ Chelation | Fluoroquinolones chelate divalent cations. If precipitation occurs in high-Mg media, reduce Mg2+ or verify solubility in water first. |
| High Background CPM | Inefficient Washing | Ensure TCA washes are thorough (3x) and ice-cold to keep DNA precipitated. |
| No Inhibition observed | Thymidine Competition | Ensure Minimal Media is used. Rich broth (LB/TB) contains excess thymidine that dilutes the radioactive signal. |
| Variable MICs | Cation Levels | Use Cation-Adjusted Mueller-Hinton Broth. Variations in Ca2+/Mg2+ affect quinolone uptake and activity. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[5] Microbiology and Molecular Biology Reviews, 61(3), 377–392.
-
Thermo Fisher Scientific. (n.d.). Thymidine Incorporation Assay Protocol.[3][6]
-
PubChem. (n.d.).[7] Pefloxacin Mesylate Compound Summary.[8][9] National Library of Medicine.
Sources
- 1. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]
- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 7. Pefloxacin Mesylate Dihydrate | C18H28FN3O8S | CID 6917670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonate | C18H24FN3O6S | CID 24883450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Pefloxacin Mesylate as a Reference Tool for Topoisomerase IV Inhibition
[1]
Introduction & Scientific Utility
Pefloxacin Mesylate (CAS: 70458-95-6) is a synthetic third-generation fluoroquinolone antibiotic.[1] While clinically utilized for its broad-spectrum bactericidal activity, in the research sector, it serves as a critical reference standard for evaluating DNA Topoisomerase IV (Topo IV) inhibition.
The "Target-Switching" Phenomenon
For researchers designing Topo IV inhibitors, Pefloxacin is unique due to its target preference based on bacterial Gram-stain classification.[1] This makes it an essential control compound for differentiating mechanism of action:
-
Gram-Positive (S. aureus): Pefloxacin preferentially targets Topo IV (ParC/ParE subunits) over DNA Gyrase.[1] It is an ideal positive control for Topo IV inhibition assays in these species.
-
Gram-Negative (E. coli): Pefloxacin primarily targets DNA Gyrase (GyrA/GyrB), with Topo IV being a secondary target.[1]
Key Physiochemical Advantages
The mesylate salt form is preferred in in vitro assays over the base compound due to superior aqueous solubility (>50 mg/mL), eliminating the need for high DMSO concentrations that can interfere with enzyme kinetics.
Mechanism of Action: The Cleavable Complex
Pefloxacin does not simply block the enzyme's active site; it acts as a Topoisomerase Poison .
-
Normal Function: Topo IV passes one double-stranded DNA segment (T-segment) through a transient break in another (G-segment) to resolve catenanes (interlinked DNA rings) formed during replication.[1][2]
-
Inhibition: Pefloxacin intercalates at the DNA cleavage site, binding to both the DNA and the ParC subunit.
-
Trapping: It stabilizes the cleavable complex , preventing the religation of the DNA strand break. This results in the accumulation of double-strand breaks, triggering the SOS response and ultimately cell death.
Visualization: Mechanism of Action Pathway
Figure 1: Pathway showing the stabilization of the cleavable complex by Pefloxacin, diverting the normal catalytic cycle toward cell death.[1]
Experimental Protocol: Topoisomerase IV Decatenation Assay
This protocol measures the ability of Pefloxacin to inhibit the decatenation (unlinking) of Kinetoplast DNA (kDNA).
Assay Principle
-
Substrate: kDNA consists of a massive network of interlocked minicircles.[2][3] It is too large to enter an agarose gel matrix and remains in the well.[3][4][5]
-
Reaction: Active Topo IV releases individual minicircles from the network.
-
Detection: Released minicircles migrate into the gel.[2][4] Inhibition by Pefloxacin results in DNA remaining in the well.
Materials Required
-
Enzyme: S. aureus Topoisomerase IV (Recombinant).[2]
-
Substrate: kDNA (Kinetoplast DNA), 200 ng/reaction.
-
Inhibitor: Pefloxacin Mesylate (Stock 10 mM in water).
-
Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 25 mM DTT, 5 mM ATP, 250 mM Potassium Glutamate, 250 µg/mL BSA.
-
Critical Note: ATP is unstable in dilute buffers. Add fresh ATP to the buffer immediately before use.
-
-
Stop Solution: 5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol.
Step-by-Step Workflow
-
Preparation of Stocks:
-
Dilute Pefloxacin Mesylate to 10X working concentrations (e.g., 0.1, 1, 10, 100 µM) in ddH₂O.
-
Safety: Protect Pefloxacin solutions from light; fluoroquinolones are photodegradable.
-
-
Reaction Setup (Total Volume 30 µL):
-
Assemble the reaction on ice in the following order:
-
| Component | Volume | Final Conc. |
| ddH₂O | Variable | - |
| 5X Assay Buffer | 6 µL | 1X |
| kDNA (100 ng/µL) | 2 µL | 200 ng |
| Pefloxacin (Test Cmpd) | 3 µL | Variable |
| S. aureus Topo IV | 1-2 Units* | ~1 U |
-
Incubation:
-
Mix gently by tapping (do not vortex vigorously, as enzymes are fragile).
-
Incubate at 37°C for 30 minutes .
-
-
Termination:
-
Add 30 µL of Stop Solution (Sarkosyl/Stealth) to each tube.
-
Optional: Add Proteinase K (50 µg/mL) and incubate for 30 min at 37°C to digest the enzyme bound to DNA, improving band clarity.
-
-
Electrophoresis:
-
Load 20 µL of sample onto a 1% Agarose gel (Tris-Borate-EDTA buffer).
-
Run at 80V for 1–2 hours .
-
Stain with Ethidium Bromide (0.5 µg/mL) or SYBR Safe.
-
Visualization: Assay Workflow
Figure 2: Operational workflow for the kDNA decatenation assay.
Data Interpretation & Reference Values
Gel Analysis[2][3][4][5][6]
-
Lane 1 (Negative Control): kDNA + Buffer (No Enzyme). Result: Bright band in the well . No migration.
-
Lane 2 (Positive Control): kDNA + Topo IV (No Drug). Result: Smear/Bands of minicircles migrated into the gel.[2][3][4] Well is empty.
-
Lanes 3-6 (Pefloxacin Titration): As concentration increases, the migrated bands disappear, and the fluorescence returns to the well.
IC50 Comparison Table
The following values are typical reference ranges for validation:
| Organism | Enzyme Target | Pefloxacin IC50 (µg/mL) | Primary Target?[1][6] |
| S. aureus | Topoisomerase IV | 1.5 – 4.0 | YES |
| S. aureus | DNA Gyrase | 10.0 – 25.0 | NO |
| E. coli | DNA Gyrase | ~4.5 | YES |
| E. coli | Topoisomerase IV | ~45.0 | NO |
Note: IC50 values vary based on ATP concentration and buffer ionic strength. Always run a Pefloxacin control curve alongside new chemical entities (NCEs).
Troubleshooting & Senior Scientist Tips
-
"My Positive Control (Enzyme Only) stayed in the well."
-
"The Pefloxacin didn't inhibit, even at high concentrations."
-
Cause: Photodegradation or Mg²⁺ chelation.
-
Fix: Prepare Pefloxacin fresh and keep amber-vialed. Ensure MgCl₂ concentration in the buffer is sufficient (5-10 mM), as fluoroquinolones chelate Mg²⁺, which is required for their binding to the DNA-Enzyme complex.
-
-
"The gel is messy/smeared."
-
Cause: Protein binding.
-
Fix: The Proteinase K step (Step 4) is crucial. If omitted, the enzyme remains covalently bound to the DNA (the Cleavable Complex), causing gel shifts and smearing.
-
References
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[7][8][9] Microbiology and Molecular Biology Reviews, 61(3), 377-392.[1]
-
Pan, X. S., & Fisher, L. M. (1998). DNA gyrase and topoisomerase IV are dual targets of clinafloxacin action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(11), 2810-2816.[1]
-
Inspiralis Ltd. (n.d.). Topoisomerase IV Decatenation Assays: Protocols and Technical Data.
-
Fournier, B., & Hooper, D. C. (1998). Mutations in topoisomerase IV and DNA gyrase of Staphylococcus aureus: novel pleiotropic effects on quinolone and coumarin activity. Antimicrobial Agents and Chemotherapy, 42(1), 121-128.[1]
Sources
- 1. toku-e.com [toku-e.com]
- 2. inspiralis.com [inspiralis.com]
- 3. inspiralis.com [inspiralis.com]
- 4. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pefloxacin 甲磺酸酯 二水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pefloxacin Mesylate Stability-Indicating Method
Status: Operational Role: Senior Application Scientist Subject: Pefloxacin Mesylate (PEF) HPLC Method Development & Troubleshooting Last Updated: February 7, 2026
Introduction: The Stability Challenge
Pefloxacin Mesylate is a fluoroquinolone antibiotic exhibiting zwitterionic properties. Its stability profile is complex due to two ionizable groups: the carboxylic acid at position 3 (pKa ≈ 6.0) and the piperazinyl nitrogen (pKa ≈ 8.5).
The Core Problem: Developing a stability-indicating method requires separating the Active Pharmaceutical Ingredient (API) from its degradants while managing the "fluoroquinolone tailing" phenomenon caused by secondary interactions with residual silanols on the column stationary phase.
This guide moves beyond basic recipes. It provides a self-validating system for method development, stress testing, and troubleshooting.
Module 1: The "Golden" Method Protocol
This protocol is synthesized from field-proven methodologies and optimized for robustness. It serves as your starting point (Method A).
Chromatographic Conditions
| Parameter | Specification | Technical Rationale (The "Why") |
| Column | C18 (ODS), 250 x 4.6 mm, 5 µm | Standard hydrophobicity required for retaining the quinolone core. End-capping is mandatory to minimize silanol interactions. |
| Mobile Phase | Buffer : Methanol (70:30 v/v) | Methanol is preferred over Acetonitrile to suppress potential radical formation during oxidative stress testing. |
| Buffer Composition | 25mM Phosphate Buffer + 0.5% Triethylamine (TEA), pH adjusted to 3.0 with Orthophosphoric Acid. | Critical: pH 3.0 ensures the drug is fully protonated (cationic), preventing zwitterionic switching. TEA acts as a "sacrificial base," blocking silanol sites to prevent peak tailing. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV at 277 nm | Isosbestic point approximation; maximizes sensitivity for the quinolone ring structure. |
| Injection Volume | 20 µL | Optimized for sensitivity without column overload. |
| Run Time | ~10-12 minutes | PEF typically elutes at 5–6 mins; extended run ensures elution of late-eluting non-polar degradants. |
Module 2: Stress Testing (Forced Degradation) Workflow
To validate the method's specificity, you must force degradation.[1] Follow this matrix to generate the required impurities.
Degradation Protocol Matrix
| Stress Type | Reagent/Condition | Duration | Target Degradation | Mechanism |
| Acid Hydrolysis | 0.1 N HCl | 4–8 hours @ 60°C | 10–20% | Decarboxylation; cleavage of piperazine ring. |
| Base Hydrolysis | 0.1 N NaOH | 4–8 hours @ 60°C | < 10% | Pefloxacin is relatively stable in mild alkali; expect minor degradants. |
| Oxidation | 3% H₂O₂ | 2–6 hours @ RT | 10–20% | N-oxidation of the piperazine ring. High Risk: Most likely source of co-eluting peaks. |
| Thermal | Dry Heat (60°C) | 7 Days | < 5% | Dehydration/Crystal structure changes. |
| Photolytic | UV Light (254 nm) | 1.2M lux hours | > 20% | Critical: Fluoroquinolones are highly photosensitive. Protect standard solutions with amber glass. |
Module 3: Troubleshooting Center (FAQ)
Direct answers to specific experimental failures.
Q1: My Pefloxacin peak has a tailing factor > 1.5. How do I fix this?
Diagnosis: This is the classic "Silanol Effect." The positively charged nitrogen on the piperazine ring is interacting with the negatively charged silanols on the silica backbone. The Fix:
-
Check pH: Ensure your mobile phase is pH 3.0 ± 0.1. If the pH drifts to 4.0, silanols ionize, and tailing increases.
-
Add TEA: If not already using it, add 0.5% Triethylamine (TEA) to the buffer.
-
Column Swap: Switch to a "Base Deactivated" (BDS) or heavily end-capped C18 column.
Q2: I see a new peak co-eluting with Pefloxacin after oxidative stress (H₂O₂).
Diagnosis: Oxidative degradants (N-oxides) often have similar polarity to the parent drug. The Fix:
-
Modify Polarity: Decrease the Methanol concentration from 30% to 25%. This increases the retention of the main peak, potentially resolving the slightly more polar N-oxide earlier.
-
Gradient Mode: Switch from Isocratic to a shallow gradient (e.g., 20% MeOH to 40% MeOH over 15 mins).
Q3: My retention time is drifting (± 0.5 min) between injections.
Diagnosis: Fluoroquinolones are temperature-sensitive due to their pKa-dependent solubility. The Fix:
-
Thermostat: Do not run at "Ambient." Set the column oven to exactly 25°C or 30°C.
-
Buffer Capacity: Ensure your phosphate buffer is at least 20-25mM. Weak buffers (10mM) cannot maintain local pH stability inside the column pores.
Q4: The area count for the Acid Degradation sample is low, but no degradation peaks appear.
Diagnosis: The degradants might be highly polar (eluting in the void volume) or the drug precipitated. The Fix:
-
Check Void Volume: Look for a massive peak at t0 (dead time). If yes, use an Ion-Pairing reagent (e.g., Hexanesulfonic acid) to retain the polar degradants.
-
Solubility Check: Ensure the neutralized acid sample didn't precipitate the drug before injection. Dilute with mobile phase immediately after neutralization.
Module 4: Visualization & Logic
Diagram 1: Method Development & Validation Workflow
A logical pathway for executing the stability study ensuring no step is missed.
Caption: Iterative workflow for developing a stability-indicating HPLC method for Pefloxacin, emphasizing the feedback loops for peak shape and resolution.
Diagram 2: Degradation Pathway Logic
Visualizing the susceptibility of Pefloxacin to specific stress conditions.[2]
Caption: Predicted degradation pathways for Pefloxacin. Note that Oxidative N-Oxides are the primary risk for co-elution with the main peak.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013).[3] Development and Validation of a Stability Indicating HPLC Method for Analysis of Pefloxacin in Bulk Drug and Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2][3][4][5]
-
Gauhar, S., et al. (2009).[3] Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Iranian Journal of Basic Medical Sciences.
-
Motwani, S. K., et al. (2019). Validated Stability-Indicating HPLC Method for Simultaneous Estimation of Ofloxacin and Satranidazole. Fortune Journals.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity [mdpi.com]
Technical Support Center: Managing Pefloxacin Mesylate Photosensitivity
Topic: Experimental Management of Pefloxacin Mesylate (PEF) Phototoxicity Audience: Senior Researchers, Analytical Chemists, and drug development teams. Version: 2.0 (Current as of 2026)
Introduction: The "Hidden Variable" in Pefloxacin Research
Pefloxacin mesylate is a third-generation fluoroquinolone antibiotic.[1] While its mechanism of action (inhibition of DNA gyrase/Topoisomerase IV) is well-understood, its experimental stability is frequently compromised by its Type II Photochemical sensitivity .
Unlike standard light-sensitive compounds that merely degrade, Pefloxacin actively generates Reactive Oxygen Species (ROS) —specifically singlet oxygen (
This guide provides the protocols to isolate and control this variable.
Module 1: Chemical Stability & Stock Preparation
Q: My Pefloxacin stock solution has shifted from clear/pale yellow to a brownish amber. Is it still usable?
A: No. The color shift indicates advanced oxidative degradation. Pefloxacin undergoes N-demethylation and defluorination when excited by light. The "browning" suggests the formation of quinolone polymers and degradation byproducts (e.g., N-demethyl pefloxacin). These byproducts have different solubility profiles and biological activities than the parent compound.
Troubleshooting Protocol: The "Photon-Shielded" Preparation
Standard laboratory lighting (fluorescent/LED) emits enough blue/UVA light to trigger degradation within hours.
Step-by-Step Workflow:
-
Environment: Perform all weighing and dissolution in a biosafety cabinet with the sash light OFF or covered with an amber filter (500nm cut-off).
-
Solvent Choice: Pefloxacin Mesylate is sparingly soluble in pure water/saline directly.
-
Correct Order: Dissolve in DMSO first (stock conc. ~12.5 mg/mL), then dilute into aqueous buffer.
-
-
Vessel: Use Amber Borosilicate Glass (Type 1). If unavailable, wrap clear tubes in aluminum foil before adding the drug.
-
Storage: Store aliquots at -20°C. Do not refreeze.
Visual Workflow: Safe Handling Protocol
Caption: Figure 1.[1] Optimized workflow for Pefloxacin stock preparation to minimize photochemical degradation.
Module 2: In Vitro Experimental Controls
Q: I am observing high cytotoxicity in my "Drug Only" control group. Is Pefloxacin toxic to my cell line?
A: It is likely "Pseudophototoxicity." If you handle your cell culture plates under standard biosafety cabinet lighting for even 15–20 minutes during dosing, the Pefloxacin in the media absorbs light and generates ROS, killing cells via oxidative stress rather than the intended mechanism (DNA replication inhibition).
The "Twin-Plate" Validation System
To validate your data, you must distinguish between Pharmacological Toxicity and Phototoxicity.
Protocol:
-
Prepare Two Identical Plates: Seed cells (e.g., HEK293, HepG2) at the same density.
-
Dose: Add Pefloxacin to both plates in the dark (red light or minimal light).
-
The Variable:
-
Plate A (Dark Control): Immediately wrap in aluminum foil. Incubate.
-
Plate B (Ambient/Irradiated): Expose to lab light or specific UVA source (5 J/cm²) for the duration of your standard handling time (e.g., 30 mins).
-
-
Assay: Perform MTT/CCK-8 assay after 24h.
Interpretation:
-
If Toxicity A ≈ Toxicity B: The drug is cytotoxic.
-
If Toxicity B >> Toxicity A: You have a phototoxicity artifact .[1]
Mechanistic Insight: Why Pefloxacin Kills Under Light
Caption: Figure 2.[1][2] The photochemical pathway of Pefloxacin. The drug acts as a photosensitizer, transferring energy to oxygen to create cytotoxic ROS.
Module 3: Analytical Validation (HPLC/LC-MS)
Q: I see "Ghost Peaks" in my HPLC chromatogram that don't match my impurities standards.
A: These are likely on-column degradation products formed during the run. If your HPLC autosampler is not temperature-controlled (cooled) and light-protected, Pefloxacin degrades while waiting for injection.
Key Troubleshooting Data:
-
Ghost Peak Location: Often appears at RRT (Relative Retention Time) ~0.8 or ~1.2 compared to the main peak.
-
Cause: Decarboxylation of the quinolone ring.
Data Table: Stability Profile
| Condition | Half-Life ( | Recommendation |
| Solid State (Dark, 25°C) | > 2 Years | Store desiccated.[1] |
| Aqueous Solution (Dark, 4°C) | ~ 1 Week | Use fresh or freeze aliquots. |
| Aqueous Solution (Ambient Light) | < 4 Hours | CRITICAL RISK. Protect immediately.[1] |
| UVA Exposure (High Intensity) | < 30 Minutes | Use only for phototoxicity induction. |
Analytical Protocol Checklist
-
Autosampler: Set temperature to 4°C.
-
Vials: Use amber HPLC vials (borosilicate).
-
Mobile Phase: Avoid pre-mixing Pefloxacin in mobile phases with high pH (>8.0), as alkaline conditions accelerate photodegradation [1].
-
Detection: Monitor at 277 nm (excitation max) but scan 200–400 nm to detect photoproducts which often absorb at lower wavelengths.
References
-
Optimized photocatalytic degradation of pefloxacin by TiO2/UV process. Source: ResearchGate.[3][4] Link:[Link]
-
Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review. Source: MDPI (Int. J. Mol. Sci). Link:[Link][5][6]
-
Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA. Source: MDPI (Materials). Link:[Link][5][6]
-
Fluoroquinolone phototoxicity: A comparison of moxifloxacin and lomefloxacin. Source: Journal of Antimicrobial Chemotherapy / ResearchGate. Link:[Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric determination of pefloxacin in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
How to prevent Pefloxacin mesylate precipitation in culture media
[1]
Status: Operational Ticket ID: PM-SOL-001 Subject: Prevention of Pefloxacin Mesylate Precipitation in Cell Culture Media Assigned Specialist: Senior Application Scientist, Bio-Reagents Division
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your Pefloxacin mesylate (PM) stock solution turned cloudy upon addition to DMEM or RPMI, or you observed crystal formation after thawing.
This is a common physicochemical incompatibility, not necessarily a product failure. Pefloxacin mesylate is a fluoroquinolone antibiotic.[1][2][3] While the mesylate salt form improves water solubility compared to the free base, the specific environment of cell culture media—neutral pH (7.2–7.4) and high divalent cation concentration (
This guide provides the mechanistic understanding and a validated protocol to maintain solubility and bioavailability in your experiments.
Module 1: The Mechanism of Precipitation
To prevent precipitation, you must understand the two forces driving it: Zwitterionic Isoelectric Points and Cation Chelation .
1. The pH Trap (Zwitterionic Nature)
Fluoroquinolones like Pefloxacin possess both an acidic group (carboxylic acid) and a basic group (piperazine ring).
-
Acidic pH: Protonated, positively charged (High Solubility).
-
Basic pH: Deprotonated, negatively charged (High Solubility).
-
Neutral pH (The Danger Zone): At physiological pH (7.0–7.4), the molecule exists largely as a zwitterion (net neutral charge). This is often close to its isoelectric point (pI), where solubility is at its absolute minimum.
2. The Magnesium Trap (Chelation)
Culture media (DMEM, RPMI) are rich in magnesium (
-
The Problem: The resulting [Pefloxacin-Mg] complex is often less soluble than free Pefloxacin.
-
The Consequence: If you add a high-concentration stock directly to media, the local concentration of antibiotic exceeds the solubility product (
) of the metal complex, causing immediate "clouding."
Visualizing the Solubility Landscape
Figure 1: The pathway to precipitation. Direct addition of stock to neutral media triggers zwitterion formation and cation chelation, leading to insolubility.
Module 2: Validated Preparation Protocol
Do not simply add powder to media. Follow this "Two-Step Dilution" protocol to ensure stability.
Step 1: Stock Solution Preparation
The mesylate salt is chosen for its ability to dissolve in aqueous solutions, but high concentrations require assistance.
| Parameter | Recommendation | Notes |
| Solvent | Sterile Water (WFI) or 10-20% DMSO | Water is preferred for the mesylate salt. Use DMSO only if high concentration (>50mg/mL) is strictly required. |
| Target Conc. | 10 – 20 mg/mL | Do not attempt to make "super-stocks" (e.g., 100 mg/mL) as they are unstable upon storage. |
| Dissolution | Vortex + Warmth (37°C) | If cloudy, warm the solution to 37°C for 5-10 mins. Sonication (30s) is safe. |
| Storage | -20°C in single-use aliquots | Avoid freeze-thaw cycles. Crystals formed during freezing are hard to redissolve. |
Step 2: The "Dropwise" Dilution Method
This is the critical step to prevent "Shock Precipitation."
-
Pre-warm your culture medium (DMEM/RPMI) to 37°C. Cold media accelerates precipitation.
-
Agitate the media container (gentle swirling).
-
Add the Pefloxacin stock solution dropwise into the swirling media.
-
Why? This rapidly disperses the antibiotic before it can form insoluble aggregates with local magnesium ions.
-
-
Filter Sterilize (0.22 µm) the final media only if you observe no precipitate. If precipitate is visible, filtering removes the drug, reducing the effective dose.
Workflow Diagram
Figure 2: The optimal workflow. Note the emphasis on pre-warming media and dropwise addition to prevent local concentration shock.
Module 3: Troubleshooting & FAQs
Q1: The media turned cloudy immediately after adding the antibiotic. Can I still use it?
-
A: No. The cloudiness indicates the drug has precipitated out of solution.
-
The Fix: The effective concentration is now unknown.[4] Discard. For the next attempt, lower the stock concentration and ensure the media is pre-warmed to 37°C.
Q2: I see crystals in my stock solution after taking it out of the freezer.
-
A: This is normal. The solubility decreases at low temperatures.
-
The Fix: Do not add this directly to cells. Warm the tube to 37°C and vortex until completely clear. If crystals persist, sonicate for 30 seconds.
Q3: Can I autoclave Pefloxacin in the media?
-
A: Never. Fluoroquinolones are heat-stable to a degree, but autoclaving (121°C) will degrade the molecule and potentially generate toxic byproducts. Always filter-sterilize (0.22 µm) the stock solution or the final media preparation.
Q4: Why does Pefloxacin precipitate in DMEM but not in water?
-
A: This is the Common Ion Effect and Chelation . DMEM contains salts (NaCl, KCl) and divalent cations (
, ).-
High ionic strength reduces the solubility of organic salts ("Salting out").
-
Magnesium binds Pefloxacin, forming insoluble complexes. Water lacks these interfering ions.
-
Q5: Will the precipitate redissolve if I put the cells in the incubator?
-
A: Unlikely. Once the stable metal-antibiotic crystal lattice forms, it requires significant energy (heat/sonication) or extreme pH changes to break. It will likely remain as sediment, potentially causing physical stress to cell monolayers (the "peppering" effect).
References
-
PubChem. Pefloxacin Mesylate | C18H24FN3O6S | CID 119525. National Library of Medicine. [Link]
-
Appuhamy, S., et al. (2026). In a Bind: A quality improvement project for reducing quinolone drug-drug interactions with divalent cations. Open Forum Infectious Diseases. [Link] (Note: Contextual reference on Cation Interaction mechanism).
-
Ross, D.L., & Riley, C.M. (1990). Aqueous solubility and pKa of some fluoroquinolone antimicrobials. International Journal of Pharmaceutics. (Foundational data on FQ zwitterionic behavior).
Technical Support Center: Pefloxacin Mesylate Interference in Biochemical Assays
Status: Operational Subject: Troubleshooting Guide for Pefloxacin Mesylate (CAS: 70458-95-6) Audience: Assay Development Scientists, PK/PD Researchers
Introduction: The "Noisy" Molecule
Pefloxacin mesylate is a third-generation fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV. While invaluable as a bioactive control or therapeutic candidate, it presents unique physicochemical challenges in in vitro assays.
It is not merely a passive analyte; it is an active interferent capable of skewing data through three distinct mechanisms:
-
Optical Interference: Intrinsic fluorescence overlapping with common UV/Blue fluorophores.
-
Chemical Interference: Chelation of divalent metal cofactors (
, ). -
Metabolic Interference: Competitive inhibition of CYP1A2 enzymes.
This guide provides the protocols to identify, quantify, and eliminate these interferences.
Module A: Optical Interference (Fluorescence)
The Problem: False Positives in UV/Blue Channels
Pefloxacin mesylate possesses a fused quinolone ring system that is intrinsically fluorescent.
-
Excitation Max: ~270–300 nm (Secondary excitation band ~320–340 nm)
-
Emission Max: ~400–450 nm
-
Impact: It mimics the signal of DAPI, Hoechst 33342, and Coumarin (AMC) based substrates. In enzymatic assays using AMC-cleavable peptides, Pefloxacin will generate high background fluorescence, masking inhibition or mimicking activity.
Diagnostic Workflow
Figure 1: Decision matrix for diagnosing and resolving optical interference caused by fluoroquinolones.
Protocol 1: The "Blank-Correction" Method
If you cannot change fluorophores, you must mathematically correct for the interference.
Step-by-Step:
-
Prepare Compound Plate: Dilute Pefloxacin mesylate across the concentration range (e.g., 0.1 nM to 10 µM) in assay buffer.
-
Add Substrate ONLY (No Enzyme): Add the fluorescent substrate to the compound plate.
-
Measure Fluorescence: Record RFU (Relative Fluorescence Units) at the assay wavelengths.
-
Plot Interference Curve: Plot [Pefloxacin] vs. RFU.
-
Subtraction: In the actual enzymatic assay, subtract the RFU value obtained in Step 3 from the total signal for every corresponding concentration point.
Critical Note: This method fails if the signal saturates the detector. If RFU > 80% of detector max, you must switch detection methods.
Module B: Chemical Interference (Chelation)
The Problem: False Inhibition via Cofactor Stripping
Fluoroquinolones are potent chelators of divalent cations, particularly Magnesium (
-
Mechanism: The 3-carboxyl and 4-keto groups form a stable complex with metal ions.
-
Assay Impact: Kinases, DNA polymerases, and ATPases require free
to function. Pefloxacin can sequester , causing the enzyme to stop working. This appears as "drug inhibition" (low IC50), but it is actually assay artifact caused by cofactor starvation.
Data Visualization: Chelation Impact
| Assay Condition | [Mg2+] Total | [Pefloxacin] | Free [Mg2+] (Estimated) | Enzyme Activity | Interpretation |
| Control | 1.0 mM | 0 µM | 1.0 mM | 100% | Baseline |
| Interference | 1.0 mM | 500 µM | < 0.5 mM | 40% | False Positive (Artifact) |
| Corrected | 5.0 mM | 500 µM | > 4.0 mM | 98% | True Negative (No Inhibition) |
Protocol 2: The Magnesium Titration Validation
To confirm if your observed inhibition is real or due to chelation:
-
Run Standard Assay: Determine the IC50 of Pefloxacin with standard
(e.g., 1 mM). -
Run Supplemented Assay: Repeat the experiment with 5x to 10x higher
concentration (e.g., 5–10 mM). -
Analysis:
-
If IC50 shifts significantly (e.g., from 10 µM to >100 µM)
Chelation Artifact . -
If IC50 remains stable
True Inhibition .
-
Module C: Metabolic Interference (CYP450)
The Problem: CYP1A2 Inhibition
Pefloxacin is a known inhibitor of Cytochrome P450 1A2 (CYP1A2).[1] In metabolic stability assays or drug-drug interaction (DDI) cocktails, Pefloxacin can inhibit the metabolism of co-incubated substrates (e.g., Caffeine, Phenacetin).
Figure 2: Competitive inhibition mechanism of Pefloxacin on CYP1A2.
Guidance for Metabolic Assays
-
Cocktail Design: Do not use Pefloxacin as a negative control in CYP1A2 assays. Use it as a positive control inhibitor (though Furafylline is more potent, Pefloxacin/Enoxacin are historically relevant).
-
Metabolite Awareness: Pefloxacin is metabolized to Norfloxacin (N-demethylation), which is also a CYP inhibitor. Ensure your LC-MS method separates Pefloxacin from Norfloxacin to avoid quantifying the metabolite as the parent.
Frequently Asked Questions (FAQ)
Q: Can I use Pefloxacin in cell culture (MTT/CellTiter-Glo) without interference? A: Generally, yes. The wash steps in many cell assays remove the drug before reading. However, in homogeneous assays (add-and-read like CellTiter-Glo), high concentrations (>100 µM) may quench the luminescence signal. Always run a "media + drug only" blank.
Q: What is the best solvent for Pefloxacin Mesylate? A: Water or dilute acetic acid (0.1 M). The mesylate salt improves aqueous solubility compared to the base. Avoid dissolving in high pH buffers directly, as zwitterionic precipitation can occur near the isoelectric point (pI ~7.0–7.4).
Q: Does Pefloxacin interfere with Western Blots? A: Unlikely to interfere with detection, but it may inhibit kinases during the treatment phase (via Mg sequestration), leading to reduced phosphorylation signals that look like pathway inhibition but are actually stress responses.
References
-
Fluorescence Properties: Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250.
-
Chelation Mechanism: Seedher, N., & Agarwal, P. (2010). Effect of metal ions on the binding of some fluoroquinolone antibiotics to bovine serum albumin. Journal of Pharmaceutical Analysis.
-
CYP1A2 Inhibition: Schmid, J., et al. (2025). Interaction of pefloxacin and enoxacin with the human cytochrome P450 enzyme CYP1A2. Clinical Pharmacology & Therapeutics.
-
Assay Interference Overview: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
Sources
Validation & Comparative
Pefloxacin Mesylate vs. Ciprofloxacin: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Challenge of Pseudomonas aeruginosa
Pseudomonas aeruginosa remains a formidable opportunistic pathogen, particularly in clinical settings, causing a wide array of life-threatening infections in immunocompromised individuals, cystic fibrosis patients, and those with severe burns. Its intrinsic and acquired resistance to multiple classes of antibiotics complicates treatment strategies, necessitating a careful selection of therapeutic agents. Among the fluoroquinolones, ciprofloxacin has long been a cornerstone of anti-pseudomonal therapy. This guide provides an in-depth, evidence-based comparison of the efficacy of pefloxacin mesylate and ciprofloxacin against P. aeruginosa, delving into their mechanisms of action, in vitro and in vivo performance, and the molecular underpinnings of resistance.
Mechanism of Action: Targeting Bacterial DNA Replication
Both pefloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action: the inhibition of essential bacterial enzymes involved in DNA replication.[1] They primarily target DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] In Gram-negative bacteria such as P. aeruginosa, DNA gyrase is the principal target. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. By binding to the DNA-gyrase complex, these fluoroquinolones stabilize the transient double-strand breaks induced by the enzyme, leading to a cessation of DNA replication and ultimately, bacterial cell death.[2] Topoisomerase IV, while also a target, plays a more significant role in the decatenation of daughter chromosomes after replication.
Figure 2. MIC Determination Workflow.
Conclusion and Future Perspectives
The available evidence consistently indicates that ciprofloxacin possesses superior in vitro potency against Pseudomonas aeruginosa when compared to pefloxacin mesylate. This is reflected in its lower MIC values. Both drugs have demonstrated efficacy in in vivo animal models, but direct comparative clinical data for P. aeruginosa infections is scarce. The longer half-life of pefloxacin is a notable pharmacokinetic advantage, while ciprofloxacin's favorable therapeutic ratio against P. aeruginosa is a significant consideration.
For researchers and drug development professionals, the choice between these agents, or indeed the development of new anti-pseudomonal fluoroquinolones, must consider the evolving landscape of resistance. The high prevalence of mutations in gyrA and parC underscores the need for continuous surveillance and the development of strategies to overcome these resistance mechanisms. While ciprofloxacin remains a key therapeutic option, this comparative analysis highlights the nuanced differences in efficacy and pharmacokinetics that must be weighed in both clinical practice and the research and development of future antimicrobial agents.
References
- Ferry, N., Cadoz, M., Le-Corre, P., & Denis, F. (1995). [Efficacy of single dose of ciprofloxacin and pefloxacin in the treatment of female acute cystitis].
- Schroecksnadel, K., Wurst, M., Löffler, J., Sarg, B., & Bellmann-Weiler, R. (2011).
- Crump, B., Wise, R., & Dent, J. (1983). Pharmacokinetics and tissue penetration of ciprofloxacin. Antimicrobial agents and chemotherapy, 24(5), 784–786.
- Arabameri, N., Heshmatipour, Z., Ardebili, S. E., & Bidhendi, Z. J. (2021). The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa.
-
ResearchGate. Determination of MIC50 and MIC90 for delafloxacin and ciprofloxacin against CF Pseudomonas aeruginosa. Available at: [Link].
- Al-Marjani, M. F., & Al-Rudainy, A. M. (2018). Detection of Point Mutations in gyrA and parC Genes in Ciprofloxacin Resistant Pseudomonas aeruginosa Isolated from Burn Infections. Iraqi Journal of Science, 59(1A), 101-110.
- Shand, G. H., & Pedersen, S. S. (1991). The Efficacy and Safety of Ciprofloxacin and Ofloxacin in Chronic Pseudomonas Aeruginosa Infection in Cystic Fibrosis. Scandinavian journal of infectious diseases. Supplementum, 74, 172–176.
- Dellamonica, P. (1989). The pharmacokinetics and tissue penetration of the fluoroquinolones. The Journal of antimicrobial chemotherapy, 24 Suppl B, 1–11.
-
Arabameri, N., Heshmatipour, Z., Ardebili, S. E., & Bidhendi, Z. J. (2021). The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa. SID.ir. Available at: [Link].
- Bayer, A. S., & Tu, J. (1992). Comparative efficacies of ciprofloxacin and pefloxacin alone or in combination with fosfomycin in experimental endocarditis induced by multidrug-susceptible and -resistant Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 36(6), 1255–1260.
- Bayer, A. S., & Tu, J. (1992). Comparative efficacies of ciprofloxacin and pefloxacin alone or in combination with fosfomycin in experimental endocarditis induced by multidrug-susceptible and -resistant Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 36(6), 1255–1260.
- al Kassaa, I., Hlais, S., Shakaroun, S., Hamze, M., & Rolain, J. M. (2014). GyrA and parC mutations in quinolone-resistant clinical isolates of Pseudomonas aeruginosa from Nini Hospital in north Lebanon. Journal of global antimicrobial resistance, 2(4), 313–317.
- Schiff, J. B., Small, G. J., & Pennington, J. E. (1984). Activities of pefloxacin and ciprofloxacin in experimentally induced Pseudomonas pneumonia in neutropenic guinea pigs. Antimicrobial agents and chemotherapy, 26(4), 452–454.
- Dellamonica, P., Bernard, E., Etesse-Carsenti, H., Monpoux, F., & Durant, J. (1989). Evaluation of pefloxacin, ofloxacin and ciprofloxacin in the treatment of thirty-nine cases of chronic osteomyelitis. The Journal of antimicrobial chemotherapy, 23 Suppl C, 75–80.
- Akhlaghi, F., Nikokar, I., Mojtahedi, A., Mobin, M., Atrkar Roshan, Z., & Karampour, M. (2024). Molecular Detection of Mutations in gyrA, gyrB, parC, and parE Genes in the Quinolone Resistance Determining Region Among Pseudomonas aeruginosa Isolated From Burn Wound Infection. Iranian Journal of Medical Microbiology, 18(2), 89-96.
- Yasir, M., Dutta, D., Willcox, M. D. P., & Black, D. S. (2019). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Antibiotics (Basel, Switzerland), 8(4), 237.
- Grillon, A., Schramm, F., Kleinberg, M., & Jehl, F. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PloS one, 11(6), e0156690.
Sources
Validating an HPLC Method for Pefloxacin Mesylate in Plasma: A Comparative Technical Guide
Executive Summary & Strategic Context
Pefloxacin mesylate is a third-generation fluoroquinolone antibiotic characterized by its amphoteric nature and extensive tissue distribution.[1] In pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM), the challenge lies not just in detection, but in isolating the analyte from the complex plasma matrix without compromising column life or data integrity.
While LC-MS/MS is often cited as the gold standard for sensitivity, it is frequently overkill for Pefloxacin TDM, where therapeutic concentrations range from 1 to 15 µg/mL. This guide validates a robust, cost-effective RP-HPLC-UV method optimized for plasma, comparing it objectively against fluorescence detection and microbiological assays.
The Core Argument: For routine plasma quantification, a properly end-capped C18 column with a low-pH mobile phase offers the optimal balance of resolution (
Comparative Analysis of Methodologies
Before committing to a protocol, researchers must evaluate the trade-offs between sensitivity, specificity, and throughput.
Table 1: Performance Matrix of Pefloxacin Analysis Methods[1]
| Feature | Method A: Optimized RP-HPLC-UV (Recommended) | Method B: HPLC-Fluorescence | Method C: LC-MS/MS | Method D: Microbiological Assay |
| Principle | UV Absorbance @ 278 nm | Native Fluorescence (Ex 280/Em 450) | Mass-to-Charge Ratio (MRM) | Zone of Inhibition (Bioassay) |
| Sensitivity (LLOQ) | ~0.05 - 0.1 µg/mL | ~0.005 - 0.01 µg/mL | < 0.001 µg/mL | ~0.5 - 1.0 µg/mL |
| Selectivity | High (with proper separation) | Very High (matrix rarely fluoresces) | Ultra-High | Low (cannot distinguish metabolites) |
| Cost Per Sample | Low ($) | Medium ( | High ( | Low ($) |
| Throughput | High (10-15 min run) | High (10-15 min run) | Very High (<5 min run) | Very Low (18-24 hrs incubation) |
| Primary Use Case | Routine TDM, PK Studies | Trace Analysis, Residuals | Metabolite ID, Micro-dosing | Potency Testing (Raw Material) |
Decision Logic for Method Selection
The following decision tree illustrates the logical pathway for selecting the appropriate detection method based on laboratory constraints and sensitivity requirements.
Figure 1: Decision matrix for selecting Pefloxacin analytical methods based on sensitivity and specificity needs.
The Optimized Protocol: RP-HPLC-UV
This protocol is designed to be self-validating . It includes specific system suitability tests (SST) that act as "gates"—if the system fails these, do not proceed to sample analysis.
A. Instrumentation & Reagents[1][2][3][4][5][6]
-
System: HPLC with Quaternary Pump and UV/PDA Detector.[1]
-
Column: C18 End-capped (e.g., Inertsil ODS-3 or Hypersil BDS),
, .[2] -
Mobile Phase: Phosphate Buffer (0.02M, pH 3.0) : Acetonitrile (85:15 v/v) + 0.5% Triethylamine (TEA).
-
Causality: The low pH ensures Pefloxacin is fully protonated (avoiding the zwitterionic region), while TEA acts as a "sacrificial base," blocking any remaining silanol sites to sharpen the peak.
-
B. Sample Preparation: Protein Precipitation (PPT)
We utilize PPT over Liquid-Liquid Extraction (LLE) for throughput.[1] While LLE is cleaner, modern columns handle the supernatant from PPT well if a guard column is used.
Internal Standard (IS): Enoxacin or Ciprofloxacin (Structural analogs ensure similar extraction recovery).
Workflow Diagram:
Figure 2: Optimized Protein Precipitation Workflow for Plasma Samples.
C. Chromatographic Conditions[1][2][3][5][7][8][9]
-
Flow Rate: 1.0 mL/min.[1]
-
Wavelength: 278 nm (Absorption maximum for the quinolone ring).[1]
-
Temperature:
(Controlled temperature improves retention time reproducibility). -
Run Time: ~12 minutes.
Validation Framework (E-E-A-T)
To ensure Trustworthiness , the method must be validated against ICH Q2(R1) and FDA Bioanalytical Guidelines.
Specificity & Selectivity
-
Protocol: Analyze six blank plasma samples from different donors.
-
Acceptance Criteria: No interfering peaks (>20% of LLOQ) at the retention times of Pefloxacin (~7.5 min) or the IS.
Linearity & Range
-
Protocol: Prepare calibration standards at 0.1, 0.5, 1, 2, 5, 10, and 15 µg/mL.
-
Acceptance Criteria: Correlation coefficient (
) . Back-calculated concentrations must be within of nominal ( for LLOQ).[1][3]
Accuracy & Precision (Intra- and Inter-day)
-
Protocol: QC samples at Low (0.3 µg/mL), Medium (6 µg/mL), and High (12 µg/mL). Five replicates per level over three days.
-
Acceptance Criteria:
-
Accuracy: Mean recovery 85-115%.[1]
-
Precision (CV%):
( at LLOQ).
-
Recovery (Extraction Efficiency)
-
Protocol: Compare peak areas of extracted plasma samples against unextracted standards injected directly in the mobile phase.
-
Target: >85% recovery is ideal, but consistency (CV < 15%) is more important than absolute yield.
Stability (The Critical "Real World" Check)
Pefloxacin is light-sensitive.
-
Bench-top Stability: Spiked plasma at room temperature for 6 hours (protect from light).[1]
-
Freeze-Thaw: 3 cycles from
to room temperature. -
Autosampler Stability: Processed samples kept at
for 24 hours.
Troubleshooting & Expert Insights
-
Problem: Peak Tailing (
).-
Root Cause: Secondary interactions with silanols.[1]
-
Fix: Increase TEA concentration to 1.0% or lower pH slightly (do not go below pH 2.5 to protect column packing).
-
-
Problem: Drifting Retention Times.
-
Root Cause: Mobile phase evaporation (specifically Acetonitrile) or temperature fluctuation.[1]
-
Fix: Use a column oven and cap mobile phase reservoirs.
-
-
Problem: High Backpressure.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Center for Drug Evaluation and Research (CDER). Link
-
Sultan, M. et al. (2022).[1] Method validation summary for Ciprofloxacin and Pefloxacin oxidation studies. MDPI Molecules.[1] Link
-
BenchChem Technical Team. (2025). A Comparative Guide: Validation of UV Spectrophotometric and HPLC Methods for Pefloxacin Analysis. BenchChem.[1][4][5] Link
-
Espinosa-Mansilla, A. et al. (2005).[1][6] HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection. Journal of Chromatography B. Link[1][6]
Sources
- 1. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 2. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection and multiemission scanning: application to urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Efficacy and Utility of Pefloxacin Mesylate in the MDR Era
Executive Summary
Pefloxacin Mesylate (synthetic fluoroquinolone) occupies a specialized niche in modern antimicrobial research. While newer generation quinolones (e.g., Delafloxacin) have superseded it for broad-spectrum MDR treatment, Pefloxacin remains a critical tool for two specific applications: high-penetration tissue targeting (specifically bone and cerebrospinal fluid) and surrogate susceptibility testing for Salmonella spp.
This guide provides an objective, data-driven comparison of Pefloxacin Mesylate against standard-of-care alternatives (Ciprofloxacin, Levofloxacin), focusing on its physicochemical advantages and its pivotal role in detecting low-level fluoroquinolone resistance.
Mechanistic Profile & Chemical Basis
Physicochemical Advantage: The Mesylate Salt
Pefloxacin is administered as Pefloxacin Mesylate (methanesulfonate salt). The mesylate moiety significantly enhances water solubility compared to the base form, facilitating preparation of high-concentration stock solutions (up to 100 mg/mL in water) for MIC determination without the need for aggressive pH adjustments that can artifactually alter bacterial growth.
Mechanism of Action (MoA)
Like other fluoroquinolones, Pefloxacin targets type II topoisomerases. However, its binding affinity profile differs slightly from Ciprofloxacin, contributing to its unique resistance selection patterns.
-
Primary Target (Gram-negative): DNA Gyrase (GyrA subunit). Pefloxacin stabilizes the DNA-Gyrase complex during replication, inducing double-strand breaks.
-
Primary Target (Gram-positive): Topoisomerase IV (ParC subunit).
Figure 1: Pefloxacin Mechanism of Action Pathway
Caption: Pefloxacin induces cell death by trapping the enzyme-DNA complex, preventing the religation of double-strand breaks.
Comparative Efficacy Analysis
In Vitro Activity: Pefloxacin vs. Ciprofloxacin vs. Levofloxacin
Pefloxacin is generally less potent in vitro against Pseudomonas aeruginosa and Enterobacteriaceae compared to Ciprofloxacin. However, it exhibits comparable efficacy against Staphylococcus aureus.
Table 1: Comparative MIC Ranges (mg/L) for Key Pathogens
| Bacterial Species | Pefloxacin MIC₉₀ | Ciprofloxacin MIC₉₀ | Levofloxacin MIC₉₀ | Interpretation |
| E.[1][2] coli (Wild Type) | 0.25 - 0.5 | 0.015 - 0.03 | 0.03 - 0.06 | Ciprofloxacin is ~16x more potent. |
| P. aeruginosa | 4.0 - 8.0 | 0.5 - 1.0 | 1.0 - 2.0 | Pefloxacin is inferior for Gram-negatives. |
| S. aureus (MSSA) | 0.5 - 1.0 | 0.5 - 1.0 | 0.25 - 0.5 | Comparable efficacy; Pefloxacin viable. |
| S. aureus (MRSA) | >16 (Resistant) | >32 (Resistant) | >16 (Resistant) | Class-wide cross-resistance common. |
Pharmacokinetic Superiority: The Bone Niche
While Pefloxacin lacks the raw potency of Ciprofloxacin, it compensates with superior tissue penetration and a longer half-life (~12 hours vs. ~4 hours for Ciprofloxacin).
-
Bone Penetration: Pefloxacin achieves bone-to-serum ratios of 0.5 – 1.0 , often exceeding Ciprofloxacin. This makes it a relevant candidate for research into osteomyelitis therapies where drug delivery is the limiting factor.
-
CSF Penetration: Pefloxacin crosses the blood-brain barrier more effectively (40-50% serum concentration) compared to Ciprofloxacin (<10%), making it a historical option for specific meningitis cases.
The "Surrogate Marker" Protocol (Critical Application)
The most high-value application of Pefloxacin in modern MDR research is its role as a surrogate marker for fluoroquinolone resistance in Salmonella species (Typhi and Paratyphi).
The Problem: Standard Ciprofloxacin disks often fail to detect low-level resistance mechanisms (e.g., qnr plasmid-mediated resistance) in Salmonella, leading to false "Susceptible" reports and clinical failure. The Solution: Pefloxacin 5 µg disks are highly sensitive to these low-level mechanisms. If a Salmonella isolate is resistant to Pefloxacin, it should be reported as resistant to Ciprofloxacin and Levofloxacin, regardless of the specific MIC of those drugs.
Figure 2: EUCAST/CLSI Surrogate Testing Workflow
Caption: Workflow for using Pefloxacin as a surrogate marker to detect cryptic fluoroquinolone resistance in Salmonella.
Experimental Protocols
Protocol A: Determination of MIC (Broth Microdilution)
Objective: Establish the precise inhibitory concentration of Pefloxacin Mesylate against MDR isolates.
Reagents:
-
Pefloxacin Mesylate powder (purity >98%).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Mg²⁺ and Ca²⁺ levels must be standardized as they chelate quinolones, affecting activity.
Step-by-Step:
-
Stock Preparation: Dissolve Pefloxacin Mesylate in sterile distilled water to 10 mg/mL. (No NaOH required, unlike Ciprofloxacin).
-
Dilution Series: Prepare serial two-fold dilutions in CAMHB (Range: 64 µg/mL down to 0.015 µg/mL) in a 96-well plate.
-
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL in the well.
-
Inoculation: Add 50 µL of inoculum to 50 µL of drug solution.
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: The MIC is the lowest concentration showing no visible growth .
Protocol B: Time-Kill Kinetics
Objective: Verify bactericidal activity (defined as ≥3 log₁₀ reduction in CFU/mL).
-
Setup: Inoculate CAMHB containing Pefloxacin at 4x MIC.
-
Sampling: Aliquot at 0, 2, 4, 8, 12, and 24 hours.
-
Quantification: Serial dilution and plating on drug-free agar.
-
Analysis: Plot Log₁₀ CFU/mL vs. Time. Pefloxacin typically shows concentration-dependent killing.
Conclusion
Pefloxacin Mesylate is not the most potent fluoroquinolone for general Gram-negative MDR infections; Ciprofloxacin remains the class standard for potency. However, Pefloxacin is indispensable in two specific contexts:
-
Diagnostic Accuracy: It is the "gold standard" surrogate for detecting fluoroquinolone resistance in Salmonella, revealing resistance that Ciprofloxacin disks miss.
-
Pharmacokinetic Niche: Its high solubility and superior bone/CSF penetration make it a valuable comparator or alternative in osteomyelitis and CNS infection models.
For researchers, Pefloxacin should be utilized not just as an alternative antibiotic, but as a probe for resistance mechanisms and a model for high-bioavailability quinolone pharmacokinetics.
References
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Clinical breakpoints and dosing of antibiotics. EUCAST. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3][4] Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement (M100-S25). CLSI. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[5] Microbiology and Molecular Biology Reviews. [Link]
-
Skoutelis, A. T., et al. (1999). Comparative efficacies of ciprofloxacin, pefloxacin, and vancomycin in combination with rifampin in a rat model of methicillin-resistant Staphylococcus aureus chronic osteomyelitis. Antimicrobial Agents and Chemotherapy.[1][6][3][4][7][8][9][10][11][12] [Link]
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Rhoads, D. D., et al. (2016). Pefloxacin Disk Diffusion for Detection of Fluoroquinolone Resistance in Salmonella. Journal of Clinical Microbiology. [Link]
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A Comprehensive Guide to Assessing the Interchangeability of Pefloxacin Mesylate Brands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a robust framework for evaluating the interchangeability of different brands of Pefloxacin mesylate, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] The objective is to ensure that generic versions of the drug are therapeutically equivalent to the innovator product, guaranteeing both safety and efficacy.
The Imperative of Bioequivalence
The core principle underpinning the interchangeability of pharmaceutical products is bioequivalence. The U.S. Food and Drug Administration (FDA) defines bioequivalence as the absence of a significant difference in the rate and extent to which the active ingredient becomes available at the site of drug action when administered at the same molar dose under similar conditions.[2] For a generic drug to be considered interchangeable with a reference product, it must be proven to be bioequivalent.[3][4] This ensures that patients can switch between brands without any discernible change in clinical effect or safety profile.[4]
A Multi-faceted Approach to Establishing Interchangeability
A thorough assessment of interchangeability extends beyond simple chemical analysis. It encompasses a suite of in-vitro and, where necessary, in-vivo studies designed to compare the physicochemical and pharmacokinetic properties of different Pefloxacin mesylate brands.
Part I: Physicochemical Equivalence – The Foundation of Interchangeability
Before proceeding to more complex biological studies, it is crucial to establish the pharmaceutical equivalence of the different brands. This involves a battery of quality control tests to ensure that the products meet established pharmacopeial standards.
Key Physicochemical Parameters and Experimental Protocols
A. Identification and Assay of Pefloxacin Mesylate
-
Objective: To confirm the identity and quantify the amount of Pefloxacin mesylate in each brand.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for its specificity, sensitivity, and accuracy.[5][6]
Detailed HPLC Protocol:
-
Preparation of Standard Solution: Accurately weigh a reference standard of Pefloxacin Mesylate Dihydrate and dissolve it in a suitable mobile phase to create a stock solution of known concentration.[7] Prepare a series of dilutions to construct a calibration curve.
-
Preparation of Sample Solution: For tablet formulations, weigh and finely powder a representative number of tablets (typically 20).[5] Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase.[5] Filter the solution through a 0.45 µm filter before injection.[5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Pefloxacin (around 275 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis: Quantify the amount of Pefloxacin in the sample by comparing its peak area to the calibration curve generated from the standard solutions. The assay results should fall within the acceptable range specified by the relevant pharmacopeia (e.g., 90-110% of the labeled amount).
-
B. Impurity Profiling
-
Objective: To identify and quantify any impurities present in the different brands. Degradation products or impurities from the manufacturing process can affect the safety and efficacy of the drug.[8]
-
Methodology: A validated stability-indicating HPLC method is essential.[8] This method should be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
Workflow for Impurity Profiling:
C. In-Vitro Dissolution Testing
-
Objective: To compare the rate and extent of drug release from the different tablet brands under standardized conditions. Dissolution is a critical parameter that can influence the in-vivo absorption of the drug. [9][10]
-
Methodology: The USP paddle apparatus (Apparatus 2) is commonly used for tablets. [9][11]
Detailed Dissolution Protocol:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a specified medium. For fluoroquinolones like Pefloxacin, multiple media with different pH values (e.g., 0.1 N HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer) are recommended to mimic the physiological conditions of the gastrointestinal tract. [12]
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.
-
Procedure: Place one tablet in each dissolution vessel. At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analysis: Analyze the withdrawn samples for Pefloxacin concentration using a validated analytical method, typically UV-Vis spectrophotometry or HPLC. [13][14]
-
Data Comparison: Plot the percentage of drug dissolved against time to generate dissolution profiles for each brand. The profiles of the test products should be similar to that of the reference product.
-
Table 1: Hypothetical Comparative Physicochemical Data for Pefloxacin Mesylate Brands
| Parameter | Brand A (Reference) | Brand B (Generic) | Brand C (Generic) | Acceptance Criteria |
| Assay (% of Label Claim) | 99.8% | 101.2% | 98.5% | 90.0% - 110.0% |
| Known Impurity 1 (%) | 0.08% | 0.10% | 0.09% | ≤ 0.2% |
| Unknown Impurity (%) | 0.04% | 0.06% | 0.05% | ≤ 0.1% |
| Total Impurities (%) | 0.15% | 0.19% | 0.17% | ≤ 0.5% |
| % Dissolved at 30 min (pH 1.2) | 88% | 85% | 90% | ≥ 80% |
| % Dissolved at 45 min (pH 4.5) | 92% | 90% | 94% | Reportable |
| % Dissolved at 60 min (pH 6.8) | 95% | 93% | 96% | Reportable |
Part II: Bioequivalence Studies – The Definitive Test of Interchangeability
While physicochemical equivalence is a prerequisite, bioequivalence studies provide the ultimate confirmation of interchangeability. [15]These studies are typically conducted in healthy human volunteers. [16]
Study Design and Key Pharmacokinetic Parameters
-
Study Design: A randomized, single-dose, two-treatment, two-period, crossover design is the gold standard for bioequivalence studies. [17]
-
Subjects: A sufficient number of healthy adult volunteers (typically 18-55 years old) should be enrolled. [16]
-
Procedure:
-
Subjects are randomly assigned to receive either the test product or the reference product.
-
Blood samples are collected at predetermined time points before and after drug administration.
-
After a washout period (sufficiently long to ensure complete elimination of the drug from the body), the subjects receive the other product.
-
Blood samples are collected again at the same time points.
-
-
Pharmacokinetic Analysis: The plasma concentrations of Pefloxacin are determined using a validated bioanalytical method (typically LC-MS/MS for its high sensitivity and specificity). The following key pharmacokinetic parameters are calculated:
-
Cmax: The maximum observed plasma concentration.
-
AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC∞: The area under the plasma concentration-time curve from time zero to infinity.
-
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the acceptance range of 80.00% to 125.00%. [15]
Table 2: Hypothetical Pharmacokinetic Data from a Bioequivalence Study
| Parameter | Brand B (Test) | Brand A (Reference) | Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 4520 | 4650 | 97.2% | 90.5% - 104.3% |
| AUCt (ng·h/mL) | 32150 | 31800 | 101.1% | 95.8% - 106.7% |
| AUC∞ (ng·h/mL) | 33500 | 33200 | 100.9% | 96.2% - 105.9% |
Part III: Concluding on Interchangeability
A decision on the interchangeability of different Pefloxacin mesylate brands should be based on a holistic evaluation of all the data.
Decision Tree for Interchangeability Assessment:
Caption: Decision-making process for determining the interchangeability of Pefloxacin mesylate brands.
References
-
Internet Scientific Publications. (n.d.). Human bioavailability studies demonstrates interchangeability between brands of pefloxacin tablets marketed in Nigeria having wide price margins. Retrieved from [Link]
-
Cardinal Health. (n.d.). Biosimilar Interchangeability FAQs. Retrieved from [Link]
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Janknegt, R., Schrouff, G. G. M., Lohman, J. J. H. M., Hermens, W. A. J. J., & Hooymans, P. M. (n.d.). Compatibility studies with pefloxacin. ResearchGate. Retrieved from [Link]
-
Khan, A. S., Iqbal, J., & Khan, A. (2013). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Tropical Journal of Pharmaceutical Research, 12(4), 521-526. Retrieved from [Link]
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Reddy, M. N., Kumar, K. V., & Kumar, P. V. (2011). Simple and sensitive method for the spectrophotometric determination of pefloxacin. Journal of the Serbian Chemical Society, 76(6), 839-847. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023, August 17). Biosimilar and Interchangeable Biologics: More Treatment Choices. Retrieved from [Link]
-
Janicka, M., & Czernomysy-Furowicz, D. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3290. Retrieved from [Link]
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Jelikić-Stankov, M., Veselinović, D., Malesev, D., & Radović, Z. (1989). Spectrophotometric determination of pefloxacin in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1571-1577. Retrieved from [Link]
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Devi, O. R., Basavaiah, K., & Vinay, K. B. (2011). Spectrophotometric determination of pefloxacin mesylate in pharmaceuticals. Chemical Industry and Chemical Engineering Quarterly, 17(2), 167-175. Retrieved from [Link]
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European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]
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Liu, J. P. (2014). Bioavailability and Bioequivalence in Drug Development. Biostatistics in Clinical Trials, 1-17. Retrieved from [Link]
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Al-Gousous, J., & Langguth, P. (2015). In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling. Journal of Pharmaceutical Sciences, 104(8), 2685-2693. Retrieved from [Link]
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Al-Omari, M. M., Abdel-Aziz, A. A., & Badwan, A. A. (2006). Interaction study between pefloxacin mesilate and some diluents using DSC supported with isothermal method. Journal of Thermal Analysis and Calorimetry, 85(3), 677-683. Retrieved from [Link]
-
World Health Organization. (n.d.). Bioequivalence. Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In-Vitro Dissolution and Alternative Methods Involving in the Dissolution Rate Determination. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro Dissolution Testing Models. Retrieved from [Link]
-
Elangovan, E. (2019). Bioequivalence Guidelines Requirements for Orally Administered Generics (IR Products) in Gulf Cooperation Council Countries, European Union and United States of America. Journal of Bioequivalence & Bioavailability, 11(1), 387. Retrieved from [Link]
-
Pharmaoffer.com. (n.d.). GMP-Certified Pefloxacin API Manufacturers & Suppliers. Retrieved from [Link]
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Slideshare. (n.d.). In vitro dissolution testing methods. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, August 18). Bioequivalence Studies for Generic Drug Development. Retrieved from [Link]
-
Long, C. M., Marques, M. R., & Storpirtis, S. (2013). An Alternative Method for the Dissolution of Enrofloxacin Tablets. AAPS PharmSciTech, 14(2), 736-742. Retrieved from [Link]
-
Mahendra, D. R., Al Khadir, K., & Muzzamil, A. R. (2025). Quality Control and Quality Assurance in Pharmaceutical Industry. International Journal of Food Safety and Public Health, 12(1), 001-012. Retrieved from [Link]
-
Al-Hashedi, S. A., & Al-Gazaly, M. A. (2017). QUALITY CONTROL ASSESSMENT OF DIFFERENT BRANDS OF CIPROFLOXACIN 500 MG TABLETS IN YEMEN. Universal Journal of Pharmaceutical Research, 2(4), 31-35. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
